Clofarabine
説明
This compound is a purine nucleoside antimetabolite that is being studied in the treatment of cancer. It is marketed as Clolar in the U.S. and Canada, or Evoltra in Europe, Australia, and New Zealand. This compound is used in paediatrics to treat a type of leukaemia called relapsed or refractory acute lymphoblastic leukaemia (ALL), only after at least two other types of treatment have failed. It is not known if the drug extends life expectancy. Its potential use in acute myeloid leukaemia (AML) and juvenile myelomonocytic leukaemia (JMML) has been investigated.
This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.
This compound is a purine analogue and antineoplastic agent used in the therapy of acute lymphoblastic leukemia (ALL) in children. This compound is associated with frequent transient serum enzyme elevations during therapy, but they are usually asymptomatic and transient and it has only rarely been implicated in causing clinically apparent acute liver injury with jaundice.
This compound is a second generation purine nucleoside analog with antineoplastic activity. This compound is phosphorylated intracellularly to the cytotoxic active 5'-triphosphate metabolite, which inhibits the enzymatic activities of ribonucleotide reductase and DNA polymerase, resulting in inhibition of DNA repair and synthesis of DNA and RNA. This nucleoside analog also disrupts mitochondrial function and membrane integrity, resulting in the release of pre-apoptotic factors, including cytochrome C and apoptotic-inducing factors, which activate apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 17 investigational indications.
An adenine arabinonucleoside derivative that acts as an antineoplastic antimetabolite. It is used in the treatment of ACUTE LYMPHOID LEUKEMIA in pediatric patients who have relapsed.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPHFBMKLOVOX-AYQXTPAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046437 | |
| Record name | Clofarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clofarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.89e+00 g/L | |
| Record name | Clofarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123318-82-1 | |
| Record name | Clofarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123318-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofarabine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clofarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Clofarabine-Induced DNA Synthesis Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine, a second-generation purine nucleoside analog, is a potent chemotherapeutic agent employed in the treatment of certain hematological malignancies. Its efficacy is rooted in its ability to disrupt cellular proliferation by terminating DNA synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, focusing on its role as an inhibitor of key enzymes in the DNA replication machinery. We will detail the metabolic activation of this compound, its potent inhibition of ribonucleotide reductase and DNA polymerases, and the ultimate consequence of these interactions: the cessation of DNA elongation. This document consolidates quantitative data on its inhibitory activities, presents detailed experimental protocols for studying its effects, and provides visual representations of the critical pathways and experimental workflows.
Mechanism of Action: A Multi-pronged Assault on DNA Replication
This compound exerts its cytotoxic effects through a coordinated series of molecular events that ultimately cripple the cell's ability to replicate its genome. As a prodrug, this compound requires intracellular phosphorylation to become pharmacologically active.[1] This process, catalyzed by deoxycytidine kinase and other cellular kinases, converts this compound into its triphosphate metabolite, this compound triphosphate (Cl-F-ara-ATP).[2] Cl-F-ara-ATP is the key effector molecule that targets two critical junctures in the DNA synthesis pathway.
Inhibition of Ribonucleotide Reductase
One of the primary targets of this compound triphosphate is ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks of DNA.[1][2] Cl-F-ara-ATP acts as a potent inhibitor of RNR, leading to a significant depletion of the intracellular dNTP pools.[3] This depletion has a dual effect: it directly limits the availability of substrates for DNA polymerases and enhances the competitive advantage of Cl-F-ara-ATP for incorporation into the nascent DNA strand.
Inhibition of DNA Polymerases and Chain Termination
Cl-F-ara-ATP structurally mimics deoxyadenosine triphosphate (dATP) and effectively competes with it for the active site of DNA polymerases, particularly DNA polymerase α and ε.[2][3] Upon incorporation into the growing DNA chain, the presence of the fluorine atom at the 2'-arabinosyl position of the sugar moiety sterically hinders the addition of the next nucleotide, leading to premature termination of DNA strand elongation.[1] This abrupt halt in DNA synthesis triggers downstream signaling cascades that ultimately lead to programmed cell death (apoptosis).
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Quantitative Analysis of Inhibitory Activity
The potency of this compound's active metabolite, Cl-F-ara-ATP, as an inhibitor of RNR and DNA polymerases has been quantified in various studies. This section summarizes the key inhibitory parameters.
| Target Enzyme | Inhibitor | Parameter | Value | Cell Line/System | Reference |
| Ribonucleotide Reductase | This compound Triphosphate | IC50 | 65 nM | - | [2] |
| Ribonucleotide Reductase | This compound Triphosphate | Ki | 40 nM | Human | [4] |
| DNA Polymerase α | This compound Triphosphate | - | - | - | - |
| DNA Polymerase ε | This compound Triphosphate | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on DNA synthesis and cellular processes.
Ribonucleotide Reductase Activity Assay
This protocol is adapted from methods used to assess the activity of RNR in the presence of inhibitors.
Objective: To determine the inhibitory effect of this compound triphosphate on RNR activity.
Materials:
-
Purified human ribonucleotide reductase (α and β subunits)
-
[5-³H]CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (reducing agent)
-
This compound triphosphate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 1 mM EDTA)
-
Quenching solution (e.g., perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, DTT, and purified RNR β subunit.
-
Add varying concentrations of this compound triphosphate to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the RNR α subunit and [5-³H]CDP.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution.
-
Separate the product ([5-³H]dCDP) from the substrate ([5-³H]CDP) using an appropriate method (e.g., anion-exchange chromatography).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound triphosphate and determine the IC50 value.
DNA Synthesis Assay (Thymidine Incorporation)
This assay measures the rate of DNA synthesis in cells by quantifying the incorporation of radiolabeled thymidine.
Objective: To assess the effect of this compound on DNA synthesis in cultured cells.
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound
-
[³H]Thymidine
-
Cell culture medium and supplements
-
Trichloroacetic acid (TCA)
-
NaOH
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add [³H]Thymidine to the cell culture medium and incubate for a defined period (e.g., 4 hours) to allow for its incorporation into newly synthesized DNA.
-
Wash the cells with cold PBS to remove unincorporated [³H]Thymidine.
-
Precipitate the DNA by adding cold TCA and incubating on ice.
-
Wash the precipitate with TCA to remove any remaining unincorporated label.
-
Solubilize the DNA by adding NaOH.
-
Transfer the solubilized DNA to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the number of cells or protein concentration to determine the rate of DNA synthesis.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines a typical experimental workflow for evaluating this compound's impact on DNA synthesis.
Conclusion
This compound's ability to terminate DNA synthesis is a consequence of its dual inhibitory action on ribonucleotide reductase and DNA polymerases. As the active metabolite, this compound triphosphate, it effectively depletes the necessary building blocks for DNA replication and directly incorporates into the growing DNA strand, causing a premature halt to the process. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify these effects, contributing to a deeper understanding of this potent anticancer agent and facilitating the development of novel therapeutic strategies. Further research is warranted to elucidate the precise inhibitory constants for DNA polymerases and to explore the intricate interplay between the various mechanisms of this compound-induced cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]
Clofarabine Triphosphate Accumulation in Blast Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine, a second-generation purine nucleoside analog, is a critical therapeutic agent in the treatment of hematologic malignancies, particularly in relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients.[1] Its efficacy is intrinsically linked to its intracellular conversion to the active metabolite, this compound triphosphate (Cl-F-ara-ATP). This technical guide provides an in-depth overview of the accumulation of this compound triphosphate in blast cells, summarizing key quantitative data, detailing experimental protocols for its measurement, and illustrating the associated cellular pathways. Understanding the dynamics of Cl-F-ara-ATP is paramount for optimizing therapeutic strategies and overcoming mechanisms of drug resistance.
This compound's mechanism of action involves a multi-faceted attack on cancer cells.[2] The active triphosphate form inhibits DNA synthesis by targeting ribonucleotide reductase and DNA polymerases, and it also induces apoptosis.[3] The accumulation of Cl-F-ara-ATP within leukemia cells is a critical determinant of its cytotoxic effects.
Quantitative Analysis of this compound Triphosphate Accumulation
The intracellular concentration of this compound triphosphate exhibits significant variability among patients, which is influenced by the administered dose and the specific type of leukemia. Responders to this compound therapy tend to accumulate higher levels of the active metabolite in their leukemia cells compared to non-responders, highlighting the prognostic significance of its cellular pharmacokinetics.
Table 1: Intracellular this compound Triphosphate Concentrations in Adult Patients with Acute Leukemias
| This compound Dose (mg/m²/day) | Patient Population | Median Intracellular Cl-F-ara-ATP Concentration (μM) | Range of Intracellular Cl-F-ara-ATP Concentration (μM) | Citation |
| 4 - 22.5 | Adults with refractory ALL, AML, and CML-BP | Dose-dependent accumulation observed | Not specified | [2] |
| 40 (MTD) | Adults with refractory ALL, AML, and CML-BP | 19 | 3 - 52 | [2][4] |
| 55 | Adults with refractory ALL, AML, and CML-BP | Not specified | 6 - 23 | [2] |
Table 2: Intracellular this compound Triphosphate Concentrations in Pediatric Patients with Acute Leukemia
| This compound Dose (mg/m²/day) | Patient Population | Mean Intracellular Cl-F-ara-ATP Concentration (μM) | Range of Intracellular Cl-F-ara-ATP Concentration (μM) | Citation |
| 52 (MTD) | Pediatric patients with advanced leukemia | Not specified | 6 - 19 | [5] |
| Not specified | Pediatric patients with acute leukemia | 15.7 | 2.9 - 42.3 | [6] |
Table 3: Cellular Pharmacokinetics of this compound Triphosphate in Lymphoid vs. Myeloid Blasts
| Parameter | Lymphoid Blasts | Myeloid Blasts | Citation |
| Median Ratio of Cl-F-ara-ATP at end of infusion vs. 24h | 0.57 (range, 0.05 - 0.92) | 0.52 (range, 0.08 - 1.00) | [2] |
Signaling Pathways and Molecular Interactions
The intracellular accumulation of this compound triphosphate is a result of a complex interplay of cellular uptake, enzymatic activation (phosphorylation), and potential efflux. Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the phosphorylation of this compound to its active triphosphate form. Conversely, 5'-nucleotidases can dephosphorylate the monophosphate form, reducing the overall accumulation of the active metabolite. The active this compound triphosphate then exerts its cytotoxic effects by inhibiting key enzymes involved in DNA synthesis and by inducing apoptosis.
Caption: Metabolic pathway of this compound in blast cells.
Experimental Protocols
Accurate quantification of intracellular this compound triphosphate and assessment of its cellular effects are crucial for both preclinical research and clinical monitoring. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Intracellular this compound Triphosphate by High-Performance Liquid Chromatography (HPLC)
This method is adapted from Yamauchi et al. (2011).
1. Sample Preparation:
-
Harvest leukemia cells (e.g., 1 x 10⁷ cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular nucleotides by adding a specific volume of a cold extraction solution (e.g., 0.5 M perchloric acid).
-
Neutralize the extract with a suitable base (e.g., potassium hydroxide).
-
Centrifuge to remove the precipitate and collect the supernatant containing the nucleotides.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, UV detector, and an anion-exchange column (e.g., TSKgel DEAE-2SW).
-
Mobile Phase: An isocratic mobile phase, for example, 0.06 M Na₂HPO₄ (pH 6.9) with 20% acetonitrile.
-
Flow Rate: A constant flow rate, for instance, 0.7 ml/min.
-
Detection: Monitor the eluate at a wavelength of 254 nm.
-
Quantification: Prepare a standard curve using known concentrations of this compound triphosphate to quantify the amount in the cell extracts. Express the final concentration as pmol/10⁷ cells or as a molar concentration based on cell volume.
Caption: Experimental workflow for this compound triphosphate measurement.
Protocol 2: Assessment of Deoxycytidine Kinase (dCK) Activity
Several methods can be employed to measure dCK activity. One common approach involves a radioactive substrate-based technique.
1. Cell Lysate Preparation:
-
Prepare a cytosolic extract from a known number of leukemia cells by sonication or detergent lysis in a suitable buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
2. Kinase Assay:
-
Prepare a reaction mixture containing the cell lysate, a reaction buffer (e.g., Tris-HCl with MgCl₂ and ATP), and a radiolabeled substrate (e.g., [³H]-deoxycytidine or a this compound analog).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a stopping solution (e.g., cold perchloric acid).
-
Separate the phosphorylated product from the unphosphorylated substrate using a method like anion-exchange chromatography or thin-layer chromatography.
-
Quantify the amount of radiolabeled phosphorylated product using a scintillation counter.
-
Express dCK activity as pmol of product formed per minute per milligram of protein.
Protocol 3: Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
1. Cell Treatment:
-
Culture leukemia cells in the presence of varying concentrations of this compound for a specified duration. Include both untreated and positive controls.
2. Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a binding buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC or APC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorochromes with appropriate lasers and detect the emitted fluorescence.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Differentiate between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Relationship Between this compound Triphosphate Accumulation and Cellular Response
The accumulation of intracellular this compound triphosphate directly correlates with its pharmacodynamic effects, namely the inhibition of DNA synthesis and the induction of apoptosis. Studies have shown that higher intracellular concentrations of Cl-F-ara-ATP lead to a more profound and sustained inhibition of DNA replication in blast cells.[2] This ultimately translates to a greater induction of programmed cell death and, consequently, a better clinical response.
Caption: Factors influencing this compound's clinical response.
Conclusion and Future Directions
The accumulation of this compound triphosphate in blast cells is a pivotal factor determining the clinical efficacy of this compound. This guide has provided a comprehensive overview of the quantitative aspects of its accumulation, detailed experimental protocols for its analysis, and the underlying cellular mechanisms. Future research should focus on further elucidating the kinetic properties of the enzymes involved in this compound metabolism to refine pharmacokinetic and pharmacodynamic models. Additionally, establishing a more precise quantitative link between intracellular Cl-F-ara-ATP concentrations and the degree of apoptosis in various leukemia subtypes will be instrumental in personalizing this compound therapy and improving patient outcomes. The development of non-invasive or minimally invasive methods to monitor intracellular this compound triphosphate levels in real-time could revolutionize the clinical management of patients receiving this potent antileukemic agent.
References
- 1. This compound and nelarabine: two new purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of plasma this compound and cellular this compound triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. sanofi.com [sanofi.com]
An In-Depth Technical Guide on the Effects of Clofarabine on Mitochondrial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine, a second-generation purine nucleoside analog, is an established chemotherapeutic agent, particularly in the treatment of refractory or relapsed acute lymphoblastic leukemia. Its mechanism of action is multifaceted, primarily involving the inhibition of DNA synthesis and repair. However, a growing body of evidence highlights a crucial role for mitochondria in this compound-induced apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on mitochondrial membrane integrity, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows.
Core Mechanism: Induction of Mitochondrial-Mediated Apoptosis
This compound's impact on mitochondrial integrity is central to its apoptotic effects. The drug triggers the intrinsic apoptotic pathway, which is characterized by mitochondrial outer membrane permeabilization (MOMP). This critical event leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1] Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, initiating a caspase cascade that culminates in programmed cell death.
Quantitative Effects of this compound on Apoptosis and Cell Viability
While direct quantitative data on mitochondrial membrane potential depolarization and cytochrome c release specifically for this compound are limited in publicly available literature, several studies provide valuable data on its apoptotic effects and cytotoxicity in various cancer cell lines.
| Cell Line | Drug Concentration | Exposure Time | Effect | Reference |
| T47D (Breast Cancer) | 3 µM | 48 hours | IC50 (50% inhibitory concentration) | [1][2] |
| T47D (Breast Cancer) | 2.5 µM | 72 hours | IC50 | [1][2] |
| T47D (Breast Cancer) | IC50 (3 µM) | 48 hours | 26.91% apoptosis | [1][2] |
| T47D (Breast Cancer) | IC50 (2.5 µM) | 72 hours | 74.46% apoptosis | [1][2] |
| NB4 (Promyelocytic Leukemia) | 0.01 - 0.1 µmol/L | 24 hours | Increased apoptosis rate and decreased Bcl-2 expression | [3] |
| Breast Cancer Cell Lines | 0.2 µM | 48 hours | >40% of cells entered apoptosis/necrosis | [4] |
| Ewing Sarcoma Cell Lines | - | 48 hours | Average IC50: 0.44 ± 0.44 µM | [2] |
| Leukemia Cell Lines | - | 48 hours | Average IC50: 0.18 ± 0.01 µM | [2] |
Signaling Pathways Involved in this compound-Induced Mitochondrial Damage
This compound's influence on mitochondrial integrity is mediated by complex signaling pathways. A key pathway involves the activation of p53, which in turn upregulates the expression of pro-apoptotic Bcl-2 family members, particularly BAX.[5] BAX translocates to the mitochondria and, along with BAK, forms pores in the outer mitochondrial membrane, leading to MOMP. Furthermore, this compound has been shown to down-regulate the expression of anti-apoptotic Bcl-2 proteins, further tilting the balance towards apoptosis.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are protocols for assessing this compound's effects on mitochondrial membrane integrity.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
a) JC-1 Staining and Flow Cytometry Analysis
-
Cell Preparation: Seed cells in a 6-well plate and treat with desired concentrations of this compound for various time points. Include an untreated control and a positive control (e.g., treated with CCCP, a protonophore that depolarizes the mitochondrial membrane).
-
Harvesting: After treatment, harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.
-
Washing: Wash the cell pellet with 1X PBS and centrifuge again.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of pre-warmed culture medium containing 2 µM JC-1 dye.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash the pellet twice with 1X PBS.
-
Resuspension: Resuspend the final cell pellet in 500 µL of 1X PBS.
-
Flow Cytometry: Analyze the cells immediately on a flow cytometer. Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE). The ratio of red to green fluorescence intensity is indicative of the mitochondrial membrane potential.
b) JC-1 Staining and Fluorescence Microscopy
-
Cell Preparation: Grow cells on glass coverslips in a petri dish and treat with this compound as described above.
-
JC-1 Staining: After treatment, remove the medium and add pre-warmed medium containing 2 µM JC-1.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with 1X PBS.
-
Imaging: Mount the coverslip on a slide with a drop of PBS and immediately visualize under a fluorescence microscope using appropriate filters for red and green fluorescence.
Detection of Cytoplasmic Cytochrome c by Western Blot
This protocol allows for the quantification of cytochrome c released from the mitochondria into the cytosol.
-
Cell Treatment and Harvesting: Treat approximately 5 x 10^7 cells with this compound. Harvest the cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of cytosol extraction buffer containing protease inhibitors and incubate on ice for 10-15 minutes.
-
Homogenization: Homogenize the cells using a Dounce homogenizer on ice.
-
Fractionation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
Cytosolic Fraction Collection: The resulting supernatant is the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against cytochrome c.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software. A loading control, such as β-actin or GAPDH, should be used to normalize the results.
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a common instrument used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Instrument Setup: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Mito Stress Test: Place the cell plate in the Seahorse XF Analyzer and perform a mitochondrial stress test. The instrument will measure the basal OCR and the OCR after the sequential injection of the modulators.
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
This compound exerts a significant portion of its cytotoxic effects through the induction of mitochondrial-mediated apoptosis. This process involves the disruption of mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. The regulation of Bcl-2 family proteins plays a pivotal role in this this compound-induced mitochondrial outer membrane permeabilization. While further research is needed to provide more detailed quantitative data on the direct effects of this compound on mitochondrial parameters, the experimental protocols and signaling pathways outlined in this guide offer a robust framework for investigating the intricate relationship between this compound and mitochondrial function. A deeper understanding of these mechanisms will be invaluable for the development of more effective cancer therapies and strategies to mitigate potential toxicities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Synthesis and Purification of Clofarabine
This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, a purine nucleoside antimetabolite used in the treatment of leukemia.[1][2] It details various synthetic strategies, purification protocols, and analytical methods for quality control, designed to be a valuable resource for professionals in drug development and chemical research.
Overview of Synthetic Strategies
The synthesis of this compound has evolved significantly since its initial development, with newer methods aiming to improve yield, stereoselectivity, and industrial scalability while reducing the use of hazardous materials.[3] The core of the synthesis typically involves the coupling of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor with a purine base, followed by deprotection steps.[4]
Early Synthetic Routes and Their Challenges
The original synthesis of this compound, developed by Montgomery and coworkers, involved the coupling of a 1-bromo-2-fluoro-sugar with 2,6-dichloropurine.[4][5] This was followed by amination to introduce the 6-amino group and subsequent deprotection steps. A primary drawback of this method was the formation of a mixture of α and β anomers of the nucleoside product. The separation of the desired β-anomer required challenging chromatographic purification, leading to a low overall yield of only 32% for the isolated β-anomer.[4][5]
Subsequent modifications aimed to address these issues. One approach used strong bases like sodium hydride (NaH) to form the purine salt before coupling, which improved the total yield to around 40%.[4][5][6] However, this method still suffered from the low stability of the bromo-sugar starting material and the persistent formation of anomeric mixtures that necessitated column chromatography.[6] Another refinement involved using the potassium salt of 2-chloroadenine, which cleverly circumvented the need for a separate amination step.[4][6] By employing a ternary solvent system (e.g., tert-amyl alcohol, CH₂Cl₂, CH₃CN), the stereoselectivity was significantly improved, achieving a β to α anomer ratio of up to 15:1.[6] Despite these advancements, the synthesis of the fluorinated sugar precursor remained a challenge, and the overall yield was approximately 32%.[6]
Modern and Efficient Synthetic Approaches
More recent strategies have focused on increasing efficiency and environmental friendliness. These include chemoenzymatic methods and syntheses starting from more accessible materials.
-
Chemoenzymatic Synthesis : This "green" approach involves the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, which is then coupled with 2-chloroadenine.[3] This reaction is catalyzed by the recombinant E. coli purine nucleoside phosphorylase (PNP), which stereoselectively produces the desired β-anomer, completely avoiding the formation of the α-isomer. This method achieves a high yield of 67% and avoids the use of large quantities of organic solvents.[3]
-
Synthesis from 2-Chloroadenosine : A novel route starts with the commercially available and inexpensive 2-chloroadenosine.[7] The synthesis is achieved in just four steps, including a key fluorination step using diethylaminosulfur trifluoride (DAST). This process boasts a total yield of 49% and produces the pure β-anomer, making it a promising option for large-scale production.[7]
-
Optimized Industrial Process : A detailed, multi-step process suitable for industrial production has been disclosed.[8] This route involves the reaction of 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose with 2,6-dichloropurine in the presence of cesium carbonate, followed by amination and debenzoylation. This method provides high purity this compound (>99.9%) with well-controlled impurity levels.[8]
Purification Methodologies
Achieving the high purity required for an active pharmaceutical ingredient (API) is critical. The primary methods for this compound purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique to purify the final this compound product and its intermediates.[9] Methanol is a common solvent for this purpose.[8] A typical procedure involves dissolving the crude solid in heated methanol (e.g., 55-60°C), followed by controlled cooling to induce crystallization of the pure compound, leaving impurities behind in the solvent.[8] This process is effective at removing minor impurities and can significantly enhance the final purity of the product.[8]
Column Chromatography
In early synthetic routes, flash column chromatography was essential for separating the α and β anomeric mixtures formed during the coupling reaction.[8] While effective at the lab scale, this technique is often considered inefficient and costly for large-scale industrial production.[8]
For industrial applications, a more robust chromatographic method has been developed using an inverse macroporous adsorption resin (e.g., MCI-gel CHP20P) as the stationary phase.[10] In this process, a dilute aqueous solution of crude this compound is loaded onto the column, and the product is eluted using a gradient of pure water and an organic solvent. This method can achieve a purity of over 99.8% with a yield exceeding 90%, making it suitable for mass production.[10]
Data Presentation
Table 1: Comparison of Key this compound Synthesis Routes
| Synthetic Route | Key Features | Overall Yield | Anomer Selectivity (β:α) | Key Disadvantages | Reference(s) |
| Original Montgomery Route | Coupling of bromo-sugar with 2,6-dichloropurine. | ~13% (based on sugar) | Low (mixture formed) | Low yield, difficult chromatographic separation. | [4][5] |
| US Patent 6,949,640 | Use of purine salts (NaH) and benzoyl-protected sugar. | ~40% | Moderate | Unstable bromo-sugar, still requires chromatography. | [4][5] |
| US Patent 6,680,382 | Use of 2-chloroadenine potassium salt. | ~32% | High (up to 15:1) | Fluorinated sugar is difficult to produce. | [4][6] |
| Chemoenzymatic Synthesis | Enzymatic coupling using PNP. | 67% | Exclusively β | Requires specialized enzymes. | |
| Synthesis from 2-Chloroadenosine | Starts from commercially available nucleoside; uses DAST. | 49% | Exclusively β | DAST is a hazardous reagent. | [7] |
| Optimized Industrial Process | Cesium carbonate mediated coupling, detailed steps. | High (not specified) | High | Multi-step process. | [8] |
Table 2: Purity and Impurity Profile from an Optimized Industrial Process[8]
| Compound/Impurity | Specification | Result |
| This compound Purity (by HPLC) | > 99.5% | 99.95% |
| α-anomer Impurity | < 0.1% | 0.01% |
| Dichloropurine Impurity | Not Detected | Not Detected |
| Chloroadenine Impurity | Not Detected | Not Detected |
| This compound Monobenzoate Impurity | < 0.1% | 0.02% |
| Water Content | < 0.5% | 0.09% |
Experimental Protocols
Protocol 1: Synthesis of 6-amino-2-chloro-9-(2'-deoxy-2'-fluoro-3',5'-di-O-benzoyl-β-D-arabinofuranosyl)-9H-purine (Intermediate)[8]
-
Reaction Setup : Stir a mixture of 2,6-dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine (60 g) and dichloromethane (120 ml) for 10 minutes at 25-30°C.
-
Amination : Slowly add a solution of ammonia in dimethoxyethane (900 ml) lot-wise to the reaction mixture at 25-30°C. Stir the mixture for 12 hours at the same temperature.
-
Work-up : Add dichloromethane (360 ml) followed by water (180 ml) to the reaction mixture and stir for 15 minutes.
-
Extraction : Separate the organic and aqueous layers. Wash the organic layer with water.
-
Solvent Removal : Distill the solvent completely from the organic layer and co-distill with methanol.
-
Precipitation : To the obtained residue, add methanol (385 ml) at 25-30°C. Heat the mixture to 50-55°C and stir for 90 minutes.
-
Isolation : Cool the reaction mixture to 20-25°C and stir for another 90 minutes. Filter the resulting solid, wash with methanol, and suck dry.
-
Yield : 64.2 g of the title compound.
Protocol 2: Synthesis of this compound (Debenzoylation)[8]
-
Reaction Setup : Stir a mixture of the intermediate from Protocol 1 (48 g) and methanol (240 ml) for 10 minutes at 25-30°C.
-
Deprotection : Add sodium methoxide solution (6 ml) to the reaction mixture at 25-30°C and stir for 3 hours.
-
Quenching : Add acetic acid (1.3 ml) to the reaction mixture.
-
Crystallization : Cool the mixture to 0-5°C and stir for 90 minutes.
-
Isolation : Filter the precipitated solid, wash with methanol, and dry to obtain the final this compound product.
-
Yield : 24.0 g.
Protocol 3: Purification of this compound by Recrystallization[8]
-
Dissolution : Add methanol (180 ml) to the crude this compound solid obtained from Protocol 2.
-
Heating : Heat the mixture to 55-60°C and stir for 60 minutes at this temperature.
-
Cooling : Cool the mixture to 25-30°C and continue stirring for 45 minutes.
-
Isolation : Filter the precipitated solid, wash with fresh methanol, and dry to yield pure this compound.
-
Final Purity : HPLC analysis should indicate a purity of >99.9%.[8]
Protocol 4: Analytical HPLC Method for Purity Assessment[8]
-
Apparatus : Liquid chromatograph with a variable wavelength UV detector.
-
Column : Akzonobel Kromasil 100-5C18, 250×4.6 mm, 5 µm.
-
Flow Rate : 1.2 mL/minute.
-
Wavelength : 263 nm.
-
Injection Volume : 5 µL.
-
Column Temperature : 30°C.
-
Mobile Phase A : 1 ml of orthophosphoric acid (85%) in 1000 ml of milli-Q-water.
-
Mobile Phase B : Acetonitrile:water (90:10 v/v).
-
Elution : Gradient.
-
Diluent : Methanol.
Visualizations
Synthesis Workflow
Caption: High-level workflow for an optimized industrial synthesis of this compound.
Purification and Quality Control Logic
Caption: Workflow for the purification and quality control analysis of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The chemoenzymatic synthesis of this compound and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3134537B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 5. WO2015162175A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 6. US20170044204A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tdcommons.org [tdcommons.org]
- 9. mt.com [mt.com]
- 10. CN101475621B - Method for purifying this compound by using chromatographic column - Google Patents [patents.google.com]
Clofarabine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Second-Generation Purine Nucleoside Analog
Introduction
Clofarabine, a second-generation purine nucleoside analog, represents a significant advancement in the treatment of hematologic malignancies, particularly in pediatric acute lymphoblastic leukemia (ALL).[1] Its rational design, drawing from the experience with its predecessors fludarabine and cladribine, aimed to incorporate their most favorable attributes while overcoming their limitations.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to elucidate its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer agents.
Core Structure and Key Modifications
This compound's chemical structure, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, is central to its enhanced stability and potent cytotoxic activity. Two key modifications distinguish it from earlier nucleoside analogs:
-
Chlorine at the C2 position of the adenine base: This halogenation confers resistance to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates many purine analogs. This increased stability prolongs the intracellular half-life of the drug, allowing for greater accumulation of its active triphosphate form.
-
Fluorine at the 2'-arabino position of the sugar moiety: The presence of this electron-withdrawing fluorine atom strengthens the glycosidic bond, rendering it resistant to cleavage by purine nucleoside phosphorylase (PNP) and enhancing its stability in acidic environments. This modification also contributes to its ability to inhibit DNA polymerases.
Mechanism of Action
This compound exerts its potent anticancer effects through a multi-pronged mechanism that ultimately disrupts DNA synthesis and induces programmed cell death (apoptosis).
Intracellular Activation
Upon entering the cell via nucleoside transporters, this compound is phosphorylated by deoxycytidine kinase (dCK) to its 5'-monophosphate form. Subsequent phosphorylations by other cellular kinases convert it to the active 5'-triphosphate metabolite, this compound triphosphate (this compound-TP).
Inhibition of Key Enzymes
This compound-TP acts as a potent inhibitor of two critical enzymes involved in DNA replication and repair:
-
Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. This compound triphosphate inhibits RNR with a reported IC50 value of 65 nM, leading to the depletion of the intracellular pool of deoxyadenosine triphosphate (dATP).[3][4] This depletion enhances the ability of this compound-TP to compete with dATP for incorporation into DNA.
-
DNA Polymerases: this compound-TP is a competitive inhibitor of DNA polymerases α and ε, enzymes crucial for DNA replication and repair.[3] Its incorporation into the growing DNA strand leads to chain termination, halting further DNA synthesis.
Induction of Apoptosis
Beyond the direct inhibition of DNA synthesis, this compound actively induces apoptosis through multiple pathways. It can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of the caspase cascade and programmed cell death.
Signaling Pathways Modulated by this compound
Recent research has begun to unravel the complex signaling networks affected by this compound, providing deeper insights into its mechanism of action and potential for combination therapies.
p53/STING/NF-κB Pathway
This compound has been shown to activate the non-canonical p53/STING/NF-κB signaling pathway. This activation leads to the upregulation of genes involved in apoptosis and immune responses, suggesting a link between DNA damage, innate immune signaling, and cell death.
ERK/MSK/CREB Pathway
In some cancer cell types, such as Ewing sarcoma, this compound's interaction with the cell surface protein CD99 can paradoxically lead to the activation of the ERK/MSK/CREB signaling pathway. While typically associated with cell survival and proliferation, in this context, it appears to contribute to the drug's cytotoxic effects through a yet-to-be-fully-elucidated mechanism.
Structure-Activity Relationship: Quantitative Data
The cytotoxic and enzyme-inhibitory activities of this compound and its analogs are highly dependent on their chemical structures. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships.
Table 1: Cytotoxicity of this compound and Related Nucleoside Analogs in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Leukemia (average) | 0.18 ± 0.01 | [5] |
| Ewing Sarcoma (average) | 0.44 ± 0.44 | [5] | |
| Non-Ewing Sarcoma (average) | 13.73 ± 11.54 | [5] | |
| Cladribine | Leukemia (average) | 0.34 ± 0.03 | [5] |
| Ewing Sarcoma (average) | 1.09 ± 1.85 | [5] | |
| Non-Ewing Sarcoma (average) | 20.05 ± 13.16 | [5] |
Table 2: Enzyme Inhibition by this compound and its Metabolites
| Compound | Enzyme | IC50 / Ki | Reference |
| This compound Triphosphate | Ribonucleotide Reductase | IC50 = 65 nM | [3][4] |
| This compound Triphosphate | Ribonucleotide Reductase | Ki = 40 nM | |
| This compound Diphosphate | Ribonucleotide Reductase | Slow-binding inhibitor |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's structure-activity relationship.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or its analogs. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Workflow:
Protocol:
-
Cell Treatment: Treat cells with this compound or its analogs for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorochromes with an appropriate laser and detecting the emitted fluorescence.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to mechanical damage)
-
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of RNR.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human RNR enzyme, the substrate (e.g., CDP or ADP), and allosteric effectors (e.g., ATP).
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate or other test compounds to the reaction mixture.
-
Reaction Incubation: Incubate the reaction at 37°C for a specific time to allow for the conversion of the ribonucleotide to a deoxyribonucleotide.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., strong acid).
-
Product Quantification: Quantify the amount of deoxyribonucleotide product formed. This can be done using various methods, such as HPLC or by using a radiolabeled substrate and measuring the radioactivity of the product.
-
Data Analysis: Calculate the percentage of RNR inhibition for each compound concentration and determine the IC50 value.
Conclusion
The structure-activity relationship of this compound is a testament to the power of rational drug design. The strategic placement of halogen atoms at key positions on the purine base and sugar moiety has resulted in a highly stable and potent anticancer agent with a multifaceted mechanism of action. By inhibiting key enzymes in DNA synthesis and inducing apoptosis through various signaling pathways, this compound demonstrates significant efficacy against hematologic malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of next-generation nucleoside analogs with improved therapeutic indices. A thorough understanding of this compound's SAR is crucial for medicinal chemists and drug developers aiming to design novel therapeutics that can overcome resistance and further improve patient outcomes.
References
- 1. This compound Combinations as Acute Myeloid Leukemia Salvage Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Genetic and Epigenetic Factors Influencing Clofarabine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clofarabine, a second-generation purine nucleoside analog, is a potent chemotherapeutic agent utilized in the treatment of hematologic malignancies, particularly in relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients.[1] Its efficacy, however, is not uniform across all patients, pointing to a complex interplay of genetic and epigenetic factors that modulate cellular response and ultimately determine clinical outcomes. This technical guide provides a comprehensive overview of the molecular determinants of this compound cytotoxicity, with a focus on genetic predispositions and epigenetic modifications. We will delve into the drug's mechanism of action, key genetic players in its metabolism and transport, and the profound influence of DNA methylation and histone modifications on its therapeutic efficacy. Detailed experimental protocols and structured data presentations are included to facilitate further research and drug development in this area.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells. As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (Cl-F-ara-ATP), a process initiated by deoxycytidine kinase (dCK).[2][3]
The primary mechanisms of action of this compound triphosphate are:
-
Inhibition of DNA Synthesis: Cl-F-ara-ATP competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation upon its incorporation into the DNA strand. This disruption of DNA replication is a key factor in its cytotoxic effect.[3]
-
Inhibition of Ribonucleotide Reductase (RNR): this compound triphosphate is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[4][5] This inhibition depletes the intracellular pool of deoxynucleotides, further hampering DNA replication and repair.
-
Induction of Apoptosis: this compound directly induces programmed cell death by disrupting mitochondrial integrity. This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, triggering the caspase cascade and ultimately, cell death.[6]
These multifaceted actions make this compound a powerful anti-leukemic agent.
Genetic Factors Influencing this compound Cytotoxicity
The genetic landscape of a cancer cell plays a pivotal role in its susceptibility to this compound. Variations in genes involved in drug transport, metabolism, and cellular response pathways can significantly alter the drug's efficacy.
Drug Transport and Metabolism
-
Deoxycytidine Kinase (dCK): As the rate-limiting enzyme in the activation of this compound, the expression and activity of dCK are critical determinants of its cytotoxicity. Lower dCK expression is a well-established mechanism of resistance to this compound.[2]
-
Nucleoside Transporters: The uptake of this compound into cells is mediated by human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs). Reduced expression of these transporters can limit the intracellular concentration of this compound, thereby conferring resistance.[2]
-
ATP-Binding Cassette (ABC) Transporters: The efflux of the monophosphorylated form of this compound from the cell can be mediated by ABC transporters, such as ABCG2. Overexpression of these transporters can lead to increased drug efflux and reduced cytotoxicity.
Gene Expression Signatures Associated with this compound Sensitivity
A landmark study by Eadon et al. (2013) identified a set of six genes whose expression levels, governed by both single nucleotide polymorphisms (SNPs) and local DNA methylation, are significantly correlated with this compound cytotoxicity.[7][8]
-
SETBP1, BAG3, and KLHL6: Higher baseline expression of these genes is associated with increased sensitivity to this compound. Conversely, siRNA-mediated knockdown of these genes leads to increased cellular resistance.[7] The combined influence of genetic and epigenetic variations targeting these six genes was found to explain a significant portion of the variability in this compound response.[8]
Epigenetic Factors Influencing this compound Cytotoxicity
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as crucial modulators of drug response. DNA methylation and histone modifications are two key epigenetic mechanisms that impact this compound's effectiveness.
DNA Methylation
This compound itself has been shown to possess DNA hypomethylating properties.[9][10] It can inhibit DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns during cell division.[11][12] This inhibition can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation in cancer cells.
-
Tumor Suppressor Gene Reactivation: Studies have demonstrated that this compound can induce the demethylation and subsequent re-expression of key tumor suppressor genes such as PTEN, APC, and CDKN2A.[12][13] The reactivation of these genes can contribute to the anti-proliferative and pro-apoptotic effects of the drug.
Histone Modifications
Histone modifications, such as acetylation, play a critical role in regulating chromatin structure and gene expression. Aberrant histone deacetylation is a common feature of cancer, leading to the silencing of tumor suppressor genes.
-
Histone Deacetylase (HDAC) Inhibitors: The synergistic effect observed when this compound is combined with HDAC inhibitors suggests that histone acetylation status is a key determinant of this compound sensitivity.[14][15] HDAC inhibitors can enhance the cytotoxicity of this compound, likely by promoting a more open chromatin state, which may increase the accessibility of DNA to this compound and facilitate the re-expression of pro-apoptotic genes. Increased global histone H3 and H4 acetylation has been observed in response to treatment with HDAC inhibitors in combination with this compound.[14]
Quantitative Data on Factors Influencing this compound Cytotoxicity
The following tables summarize key quantitative data from various studies on the genetic and epigenetic factors influencing this compound cytotoxicity.
Table 1: IC50 Values of this compound in Various Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Key Genetic/Epigenetic Features | Reference |
| NB4 | Acute Promyelocytic Leukemia | 0.01 - 0.1 | - | [16] |
| L1210 | Leukemia | Lower than fludarabine | - | [1] |
| K562 | Chronic Myeloid Leukemia | Lower than fludarabine | - | [1] |
| HL-60 | Acute Promyelocytic Leukemia | - | Parent line | [2] |
| HL/CAFdA20 | This compound-Resistant HL-60 | 20-fold higher than HL-60 | Decreased dCK, hENT1, hENT2, hCNT3 expression | [2] |
| HL/CAFdA80 | This compound-Resistant HL-60 | 80-fold higher than HL-60 | Further decreased dCK, hENT1, hENT2, hCNT3 expression | [2] |
| T47D | Breast Cancer | 3 (48h), 2.5 (72h) | - | [17] |
| Molm14 | Acute Myeloid Leukemia | 0.0025 ± 0.0006 | FLT3-ITD+ | [18] |
| MV4-11 | Acute Myeloid Leukemia | 0.0066 ± 0.0013 | FLT3-ITD+ | [18] |
| THP1 | Acute Monocytic Leukemia | 0.169 ± 0.070 | - | [18] |
| KG1a | Acute Myeloid Leukemia | 8.310 ± 0.346 | - | [18] |
Table 2: Impact of Gene Knockdown on this compound Resistance
| Gene | Cell Line | Method | Effect on this compound Resistance | Quantitative Change | Reference |
| SETBP1 | LCL 6993 | siRNA | Increased | 6.88 ± 0.79% increase in resistance | [7] |
| SETBP1 | LCL 10857 | siRNA | Increased | 6.68 ± 0.79% increase in resistance | [7] |
| SETBP1 | LCL 18508 | siRNA | Increased | 6.98 ± 1.15% increase in resistance | [7] |
| SETBP1 | HEK293 | siRNA | Increased | 5.0 ± 1.0% increase in resistance | [7] |
Table 3: Epigenetic Modifications Induced by this compound
| Epigenetic Target | Cell Line | This compound Concentration | Effect | Quantitative Change | Reference |
| PTEN Promoter Methylation | Nalm-6 | 20 nM | Decreased | From 96% to 77% | [13] |
| APC Promoter Methylation | Nalm-6 | 20 nM | Decreased | From 61% to 42% | [11] |
| CDKN2A Promoter Methylation | Nalm-6 | 20 nM | Decreased | From 47% to 38% | [13] |
| Global DNA Methylation | Lymphoid tumor cells | 1-10 nM | Decreased | - | [10] |
| DNMT1 Expression | Nalm-6 | 20 nM | Downregulation | Significant downregulation | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
siRNA-Mediated Gene Knockdown
Principle: Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that can induce sequence-specific post-transcriptional gene silencing by targeting mRNA for degradation.
Protocol:
-
siRNA Design and Synthesis: Design and synthesize at least two different siRNAs targeting the gene of interest, along with a non-targeting (scramble) control siRNA.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in complete medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Verification of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to quantify the mRNA level of the target gene.
-
Western Blotting: Lyse the cells and perform Western blotting to assess the protein level of the target gene.
-
-
Functional Assay: After confirming successful knockdown, perform a cytotoxicity assay (e.g., MTT assay) with this compound to assess the effect of gene silencing on drug sensitivity.
DNA Methylation Analysis (Bisulfite Sequencing)
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while 5-methylcytosine residues remain unchanged. Subsequent PCR amplification and sequencing allow for the determination of the methylation status of individual CpG sites.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat the genomic DNA with a sodium bisulfite conversion kit according to the manufacturer's instructions. This step will deaminate unmethylated cytosines to uracils.
-
PCR Amplification: Design primers specific for the bisulfite-converted DNA sequence of the target gene's promoter region. Perform PCR to amplify the region of interest.
-
Cloning and Sequencing:
-
Clone the PCR products into a suitable vector (e.g., pGEM-T Easy Vector).
-
Transform the vectors into competent E. coli cells.
-
Select and culture individual bacterial colonies.
-
Isolate plasmid DNA from each colony.
-
Sequence the inserted DNA from multiple clones (typically 8-10 clones per sample) using Sanger sequencing.
-
-
Data Analysis: Align the obtained sequences to the original reference sequence and quantify the percentage of methylated cytosines at each CpG site.
Western Blotting for Apoptosis Markers
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
This compound Mechanism of Action
References
- 1. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel leukemic cell lines resistant to this compound by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound targets the large subunit (α) of human ribonucleotide reductase in live cells by assembly into persistent hexamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets the Large Subunit (α) of Human Ribonucleotide Reductase in Live Cells by Assembly into Persistent Hexamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and epigenetic variants contributing to this compound cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and epigenetic variants contributing to this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces hypomethylation of DNA and expression of Cancer-Testis antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. The effects of this compound in ALL inhibition through DNA methylation regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase 1 study of the histone deacetylase inhibitor entinostat plus this compound for poor-risk Philadelphia chromosome-negative (newly diagnosed older adults or adults with relapsed refractory disease) acute lymphoblastic leukemia or biphenotypic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
- 16. [Effect of this compound on proliferation and Bcl-2 expression of NB4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for Clofarabine in In Vivo Xenograft Models of Pediatric Acute Lymphoblastic Leukemia (ALL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine, a second-generation purine nucleoside analog, has demonstrated significant efficacy in the treatment of pediatric Acute Lymphoblastic Leukemia (ALL), particularly in relapsed or refractory cases.[1] It functions as an antimetabolite, inhibiting DNA synthesis and repair, ultimately inducing apoptosis in cancer cells.[2] These application notes provide detailed protocols for the use of this compound in patient-derived xenograft (PDX) models of pediatric ALL, a critical tool for preclinical evaluation of novel therapeutic strategies. The following sections outline methodologies for establishing xenograft models, administration of this compound as a single agent and in combination therapy, and monitoring of therapeutic response.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach. After intracellular phosphorylation to its active triphosphate form, this compound inhibits both DNA polymerase and ribonucleotide reductase.[2][3] This dual inhibition leads to the depletion of the intracellular deoxynucleotide triphosphate pool, impairing DNA synthesis and repair.[2] Furthermore, this compound induces apoptosis through the disruption of mitochondrial integrity and has been shown to activate the p53-induced non-canonical STING/NF-κB pathway, leading to apoptosis and pyroptosis.[1][4]
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. This compound in Pediatric Acute Relapsed or Refractory Leukemia: Where Do We Stand on the Bridge to Hematopoietic Stem Cell Transplantation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of etoposide and cyclophosphamide acute chemotherapy on growth plate and metaphyseal bone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clofarabine and Cytarabine Combination Therapy in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Cytarabine (Ara-C) has long been a cornerstone of AML therapy; however, resistance and relapse remain significant challenges. Clofarabine, a second-generation purine nucleoside analog, has demonstrated synergistic anti-leukemic activity when used in combination with cytarabine. This document provides an overview of the preclinical evaluation of this combination therapy in AML models, including detailed experimental protocols and a summary of key quantitative data.
The primary mechanism underlying the synergy between this compound and cytarabine lies in the potent inhibition of ribonucleotide reductase (RNR) by this compound's active triphosphate metabolite.[1][2] RNR is a crucial enzyme for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound depletes the intracellular pool of deoxycytidine triphosphate (dCTP), which in turn enhances the phosphorylation and incorporation of cytarabine's active form, Ara-CTP, into DNA, leading to increased DNA damage and apoptosis in leukemic cells.[3][4][5]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of this compound and cytarabine in various AML cell line models.
Table 1: In Vitro Cytotoxicity of this compound and Cytarabine in AML Cell Lines
| Cell Line | Drug(s) | IC50 | Reference |
| KBM3/Bu250⁶ | This compound | 0.018 µM | [6] |
| KBM3/Bu250⁶ | Cytarabine | Not specified | |
| HL60 | This compound | Not specified | |
| HL60 | Cytarabine | Not specified | |
| OCI-AML3 | This compound | Not specified | |
| OCI-AML3 | Cytarabine | Not specified | |
| MV4-11 | This compound | Not specified | |
| MV4-11 | Cytarabine | Not specified | |
| MOLM14 | This compound | Not specified | |
| MOLM14 | Cytarabine | Not specified |
Note: Specific IC50 values for the drug combination in these cell lines were not explicitly detailed in the provided search results. The synergistic nature of the interaction is consistently reported, implying that the IC50 of cytarabine would be lower in the presence of this compound.
Table 2: Apoptosis Induction by this compound and Cytarabine Combination in AML Cell Lines
| Cell Line | Treatment | Apoptosis (% of cells) | Assay | Reference |
| KBM3/Bu250⁶ | This compound + Fludarabine + Busulfan | ~15% | TUNEL | [6] |
| THP-1 | Cytarabine + Obatoclax | Significant increase vs. single agents | Annexin V/7-AAD | [7] |
| OCI-AML3 | Cytarabine + Obatoclax | Significant increase vs. single agents | Annexin V/7-AAD | [7] |
Note: While the provided search results confirm that the this compound and cytarabine combination induces apoptosis, specific quantitative data on the percentage of apoptotic cells for this particular combination in AML models was not available. The data presented for KBM3/Bu250⁶ involves a triple combination, and the data for THP-1 and OCI-AML3 involves a different combination, but they are included to illustrate the types of results obtained from such assays.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound and cytarabine, both individually and in combination, on AML cell lines.
Materials:
-
AML cell lines (e.g., KBM3/Bu250⁶, HL60, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Cytarabine stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and cytarabine in complete medium. Add the drugs to the wells, either individually or in combination, in a final volume of 200 µL. Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CalcuSyn, where CI < 1 indicates synergy.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in AML cells following treatment with this compound and cytarabine.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
This compound and Cytarabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates at a density of 1 x 10⁶ cells/well and treat with this compound, cytarabine, or the combination for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Gating:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound and cytarabine combination therapy in a mouse xenograft model of AML.[9][10]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cell line (e.g., HL-60, MOLM-13)
-
This compound and Cytarabine for injection
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ AML cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, Cytarabine alone, this compound + Cytarabine).
-
Treatment Administration: Administer the drugs according to a predetermined schedule. For example, cytarabine could be given on days 1-5 and this compound on days 1-5, with this compound administered a few hours before cytarabine to maximize synergy.[5][11] Dosing will need to be optimized for the specific model.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors can be excised for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Visualizations
References
- 1. Results of a phase 1-2 study of this compound in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAML0523: A Report from the Children's Oncology Group on the Efficacy of this compound in Combination with Cytarabine in Pediatric Patients with Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The synergistic cytotoxicity of this compound, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. This compound, cytarabine, and mitoxantrone in refractory/relapsed acute myeloid leukemia: High response rates and effective bridge to allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Clofarabine with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine, a second-generation purine nucleoside analog, has demonstrated significant antineoplastic activity in various hematological malignancies. Its efficacy can be potentiated when used in combination with other chemotherapeutic agents. This document provides an overview of the synergistic interactions of this compound with other drugs, including quantitative data from clinical studies, detailed experimental protocols to assess synergy, and visualizations of the underlying molecular pathways.
The primary mechanisms driving the synergistic effects of this compound combinations often involve the enhancement of DNA damage, inhibition of DNA synthesis and repair pathways, and the induction of apoptosis. By targeting multiple cellular processes simultaneously, these combination therapies can overcome drug resistance and improve therapeutic outcomes.
Synergistic Combinations and Clinical Data
This compound has been investigated in combination with various chemotherapeutic agents, demonstrating synergistic or additive effects in preclinical and clinical settings. The following tables summarize key quantitative data from clinical trials involving this compound combination therapies.
Table 1: this compound in Combination with Cytarabine (Ara-C)
| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Citation |
| Relapsed/Refractory Acute Leukemia (AML, ALL, MDS, CML) | Adults (n=32) | This compound (40 mg/m²/day for 5 days) + Cytarabine (1 g/m²/day for 5 days) | 38% | 22% | [1][2] |
| Newly Diagnosed AML | Adults ≥50 years (n=60) | This compound (40 mg/m² for 5 days) + Cytarabine (1 g/m² for 5 days) | 60% | 52% | [3][4] |
| Poor-Risk Acute Leukemia | Children, Adolescents, and Young Adults (CAYA) (n=37) | This compound (40-52 mg/m²) + Cytarabine (1000 mg/m²) + Total Body Irradiation (TBI) | - | - | [5] |
Table 2: this compound in Combination with Etoposide and Cyclophosphamide
| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Citation |
| Refractory/Relapsed Pediatric ALL | Children (n=25) | This compound (40 mg/m²/day) + Etoposide (100 mg/m²/day) + Cyclophosphamide (440 mg/m²/day) for 5 days | 64% | 40% | [6] |
| Refractory/Relapsed Acute Leukemia | Children | This compound + Etoposide + Cyclophosphamide | - | - | [7] |
Table 3: this compound in Combination with Other Agents
| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Citation |
| Refractory/Relapsed Acute Leukemia | Adults (n=18) | This compound (10-20 mg/m²) + Cyclophosphamide (200 mg/m²) | 30-50% | - | [8] |
| Advanced Myeloid Leukemia and MDS | Adults (n=51) | This compound (10-40 mg/m²) ± Fludarabine + Busulfan | - | - | [9] |
| Refractory/Relapsed Acute Leukemia | Adults (n=22) | This compound (20 mg/m²) + Etoposide (100 mg/m²) + Mitoxantrone (8 mg/m²) | 36% | 23% | [10] |
Signaling Pathways Involved in Synergy
A key mechanism underlying the synergistic cytotoxicity of this compound in combination with DNA damaging agents like fludarabine and busulfan is the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[11][12] this compound and fludarabine, as nucleoside analogs, inhibit DNA synthesis and induce DNA strand breaks. This damage activates ATM, a central regulator of the DNA damage response (DDR). Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Busulfan, an alkylating agent, creates DNA crosslinks, further overwhelming the cell's repair capacity and pushing it towards apoptosis. The combination of these agents leads to a more intense and sustained activation of the ATM pathway than any single agent alone.[11][12]
Experimental Protocols
To evaluate the synergistic effects of this compound with other chemotherapeutic agents, a series of in vitro experiments can be performed. The following are detailed protocols for key assays.
Experimental Workflow
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[13]
Objective: To determine the effect of this compound and a combination agent on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound and other chemotherapeutic agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other agent in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations.
-
Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is based on standard procedures for apoptosis detection.[14][15]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a combination agent.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with drugs as described in the MTT assay protocol.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for DNA Damage Response Proteins
This protocol provides a general framework for detecting proteins involved in the DNA damage response.[11]
Objective: To assess the activation of key proteins in the DNA damage response pathway (e.g., phosphorylation of ATM, CHK2, H2AX) following drug treatment.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-γH2AX, and loading controls like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Collect and wash cells as previously described.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression and phosphorylation.
-
Conclusion
The combination of this compound with other chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy, particularly in hematological malignancies. The synergistic effects are often rooted in the amplification of DNA damage and the robust activation of cellular stress responses, such as the ATM signaling pathway. The protocols provided herein offer a framework for researchers to investigate and quantify the synergistic potential of novel this compound-based combination therapies, ultimately contributing to the development of more effective cancer treatments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Results of a phase 1-2 study of this compound in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound and cytarabine combination as induction therapy for acute myeloid leukemia (AML) in patients 50 years of age or older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety and efficacy of this compound in combination with high-dose cytarabine and total body irradiation myeloablative conditioning and allogeneic stem cell transplantation in children, adolescents, and young adults (CAYA) with poor-risk acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The combination of this compound, etoposide, and cyclophosphamide shows limited efficacy as a bridge to transplant for children with refractory acute leukemia: results of a monitored prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1 clinical-laboratory study of this compound followed by cyclophosphamide for adults with refractory acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ± fludarabine with once daily i.v. busulfan as pretransplant conditioning therapy for advanced myeloid leukemia and MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I/II study of this compound, etoposide, and mitoxantrone in patients with refractory or relapsed acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synergistic cytotoxicity of this compound, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synergistic cytotoxicity of this compound, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Developing Clofarabine-Based Drug Combination Regimens in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Clofarabine
This compound is a second-generation purine nucleoside analog, rationally designed to combine the most favorable properties of its predecessors, fludarabine and cladribine.[1] It is an FDA-approved drug for the treatment of pediatric relapsed or refractory acute lymphoblastic leukemia (ALL).[2] Its mechanism of action is multifaceted, making it a potent anti-cancer agent. Intracellularly, this compound is phosphorylated to its active triphosphate form, which then exerts its cytotoxic effects through three primary mechanisms:
-
Inhibition of DNA Synthesis: this compound triphosphate competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation and subsequent arrest of DNA replication.[3]
-
Inhibition of Ribonucleotide Reductase (RNR): By inhibiting RNR, this compound depletes the intracellular pool of deoxynucleotide triphosphates (dNTPs), the essential building blocks for DNA synthesis. This self-potentiates its own incorporation into DNA.[4]
-
Induction of Apoptosis: this compound disrupts the mitochondrial membrane integrity, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), ultimately triggering programmed cell death.[3][4] This process involves the activation of caspase cascades, including caspase-3, -6, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[5][6]
Rationale for Combination Therapies
While this compound has demonstrated significant single-agent activity, particularly in hematological malignancies, the development of drug resistance and the desire to enhance efficacy have driven the exploration of combination regimens.[7] The rationale for combining this compound with other anticancer agents is based on several key principles:
-
Synergistic Cytotoxicity: Combining drugs with different mechanisms of action can lead to a synergistic or additive anti-tumor effect, where the combined effect is greater than the sum of the individual effects.
-
Overcoming Resistance: Resistance to this compound can arise from decreased activity of the activating enzyme, deoxycytidine kinase (dCK).[8] Combining this compound with agents that do not share this resistance mechanism can be an effective strategy.
-
Targeting Multiple Pathways: Cancer is a complex disease driven by multiple aberrant signaling pathways. Combination therapies allow for the simultaneous targeting of different pathways involved in cell survival, proliferation, and apoptosis.
-
Dose Reduction and Reduced Toxicity: By achieving synergy, the doses of individual agents can potentially be reduced, leading to a more favorable toxicity profile.[7]
Key Preclinical Findings for this compound Combinations
Preclinical studies have explored the combination of this compound with a variety of agents, demonstrating promising synergistic activity in both hematological malignancies and solid tumors.
-
With Conventional Chemotherapeutics: Combinations of this compound with agents like cytarabine, etoposide, and cyclophosphamide have shown significant efficacy in preclinical models of ALL and AML.[2][7][9][10] The sequential administration of this compound followed by cytarabine has been shown to enhance the intracellular accumulation of the active form of cytarabine, providing a strong mechanistic rationale for this combination.[10]
-
With Targeted Therapies:
-
Kinase Inhibitors: The combination of this compound with the multi-targeted tyrosine kinase inhibitor sorafenib has demonstrated synergistic effects in AML cells with FLT3 mutations.[11] Similarly, combining this compound with the PI3K inhibitor pictilisib has shown synergy in gastric cancer models by promoting DNA damage and inhibiting the AKT survival pathway.[12]
-
Epigenetic Modulators: this compound itself can exert epigenetic effects by downregulating DNMT1, a key DNA methyltransferase.[13] Combining this compound with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, is an area of active investigation.[1][14] For instance, the combination of this compound with the HDAC inhibitor vorinostat (SAHA) has been shown to enhance cytotoxicity in AML cells.[6][15]
-
-
In Solid Tumors: While primarily studied in hematological malignancies, this compound is being explored in solid tumors. Preclinical evidence suggests potential efficacy in colorectal, pancreatic, breast, melanoma, and lung cancers.[5][12] For example, this compound has been shown to induce apoptosis and G2/M phase arrest in melanoma and lung cancer cell lines.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of this compound in various combination regimens.
Table 1: In Vitro Cytotoxicity of this compound and Combination Regimens
| Cell Line | Cancer Type | Combination Partner | IC50 (Single Agent) | IC50 (in Combination) | Combination Index (CI) | Reference(s) |
| MV4-11 | AML (FLT3-ITD) | Sorafenib | This compound: ~5-10 nM | Not specified | 0.53-0.80 (Synergistic) | [11] |
| BxPC-3 | Pancreatic Cancer | Gemcitabine | Gemcitabine: ~10 nM | Gemcitabine: ~2 nM (with 2.5 nM this compound) | <1 (Synergistic) | [16] |
| KBM3/Bu2506 | AML | Fludarabine | This compound: 0.018 µM | Not specified | 0.5 (Synergistic) | [4] |
| AGS | Gastric Cancer | Pictilisib | Not specified | Not specified | <0.7 (Synergistic) | [12] |
| MKN45 | Gastric Cancer | Pictilisib | Not specified | Not specified | <0.7 (Synergistic) | [12] |
| SNU1 | Gastric Cancer | Pictilisib | Not specified | Not specified | <0.7 (Synergistic) | [12] |
| T47D | Breast Cancer | - | 3 µM (48h), 2.5 µM (72h) | - | - | [17] |
| A375 | Melanoma | - | ~60 nM | - | - | [5] |
| A549 | Lung Cancer | - | ~411 nM | - | - | [5] |
Table 2: Effects of this compound Combinations on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Combination Partner | Apoptosis (% of cells) | Cell Cycle Arrest | Reference(s) |
| BxPC-3 | Pancreatic Cancer | Gemcitabine | Synergistic increase in Annexin V positive cells | Nearly complete S phase arrest | [16] |
| KBM3/Bu2506 | AML | Fludarabine + Busulfan | ~15% TUNEL-positive cells | Increased S and G2/M phase | [4] |
| A375 | Melanoma | - | Significantly increased | G2/M arrest | [5] |
| A549 | Lung Cancer | - | Significantly increased | G2/M arrest | [5] |
| T47D | Breast Cancer | - | 26.9% (48h), 74.5% (72h) | Not specified | [17] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and its combination partners on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s). Add the drugs to the wells, either alone or in combination, in a final volume of 200 µL. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound-based regimens using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drug(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug(s), or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound combinations.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drug(s)
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like actin.
Synergy Analysis (Chou-Talalay Method)
This protocol outlines the steps for determining if the interaction between this compound and a combination partner is synergistic, additive, or antagonistic.
Experimental Setup:
-
Determine IC50 of Individual Drugs: First, perform dose-response experiments for this compound and the combination drug individually to determine their respective IC50 values.
-
Constant Ratio Combination: Prepare a stock solution of the drug combination where the ratio of the two drugs is fixed at their IC50 ratio (e.g., if IC50 of Drug A is 10 nM and Drug B is 20 nM, the ratio is 1:2).
-
Dose-Response of Combination: Perform a dose-response experiment with the fixed-ratio combination, using serial dilutions of the combination stock.
-
Data Collection: For each drug alone and for the combination, you will have a set of dose-effect data (e.g., drug concentration vs. percentage of cell viability).
Data Analysis using CompuSyn Software (or similar):
-
Enter Data: Input the dose-effect data for each drug alone and for the constant-ratio combination into the software.
-
Calculate Parameters: The software will use the median-effect equation to calculate the potency (Dm or IC50) and shape (m) of the dose-effect curve for each drug and the combination.
-
Generate Combination Index (CI) Plot: The software will calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate Isobologram: The software can also generate an isobologram, a graphical representation of the interaction, where data points falling below the line of additivity indicate synergy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-faceted mechanism of action.
Caption: Preclinical workflow for this compound combinations.
Caption: Apoptosis signaling induced by this compound.
References
- 1. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calculation of the Combination Index (CI) [bio-protocol.org]
- 4. The synergistic cytotoxicity of this compound, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Combinations as Acute Myeloid Leukemia Salvage Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and epigenetic variants contributing to this compound cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a this compound-based drug combination regimen for the preclinical evaluation of pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of a phase 1-2 study of this compound in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A novel strategy for combination of this compound and pictilisib is synergistic in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synergistic cytotoxicity of fludarabine, this compound, busulfan, vorinostat and olaparib in AML cells [frontiersin.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
Application Note: Quantification of Clofarabine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of clofarabine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, accurate, and suitable for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing treatment with this compound. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters from published methods.
Introduction
This compound is a second-generation purine nucleoside analog approved for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[1][2] Monitoring plasma concentrations of this compound is crucial for optimizing therapeutic efficacy and minimizing toxicity.[2][3] LC-MS/MS has become the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and speed.[3][4] This document outlines a robust LC-MS/MS method for the determination of this compound in human plasma, providing researchers, scientists, and drug development professionals with a comprehensive guide for its implementation.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Cladribine, Telmisartan, or 2-chloro-adenosine[4][5][6]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Trichloroacetic acid
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)[5]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[4][6]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 50 µg/mL) by dissolving the reference standard in acetonitrile.[7] Prepare a stock solution of the internal standard (e.g., 0.10 mg/mL for telmisartan or an appropriate concentration for others) in a suitable solvent like acetonitrile or methanol.[7]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 2 to 1000 ng/mL) and at least three levels of QC samples (low, medium, and high).[7]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (e.g., 20 ng/mL telmisartan in acetonitrile).[7]
-
Vortex the mixture for 30 seconds to precipitate proteins.[7]
-
Centrifuge at 13,200 rpm for 5 minutes.[7]
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
Alternative sample preparation methods involving protein precipitation with trichloroacetic acid or liquid-liquid extraction with ethyl acetate have also been reported.[4][5]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Thermo C18 (4.6 mm × 150 mm, 5 µm) or Synergi Hydro-RP (150 mm x 2.0 mm, 4 µm)[4][6]
-
Mobile Phase: A gradient or isocratic elution can be used.
-
Example 1 (Gradient): Mobile phase A: 2 mM ammonium acetate with 0.5% formic acid in water; Mobile phase B: Acetonitrile. Gradient elution at a flow rate of 0.5 mL/min.[6]
-
Example 2 (Isocratic): Acetonitrile and water (containing 4 mmol of ammonium acetate and 0.3% formic acid) at a ratio of 250:3, with a flow rate of 0.5 mL/min.[4]
-
-
Column Temperature: Ambient or controlled (e.g., 45°C)[8]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters: Optimized for the specific instrument used. Representative parameters include:
Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for this compound in human plasma.
| Parameter | Method 1[7] | Method 2[4] | Method 3[6] | Method 4 |
| Linearity Range (ng/mL) | 2.00–1000.00 | 10–2000 | 8–1000 | 0.5–80 |
| LLOQ (ng/mL) | 2.00 | 10 | 8 | 0.5 |
| Internal Standard | Telmisartan | Cladribine | Cladribine | 2-Cl-adenosine |
| Intra-day Precision (%RSD) | 0.81 - 3.87 | < 9.60 | < 15 | Not Reported |
| Inter-day Precision (%RSD) | 1.88 - 5.69 | < 9.60 | < 15 | Not Reported |
| Accuracy (%RE or %Bias) | -6.62 to 2.32 | 101.10% - 102.94% | within ±15% | Not Reported |
| Recovery (%) | 80.76 - 88.10 | Not Reported | Not Reported | Not Reported |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and summarized performance data serve as a valuable resource for laboratories involved in pharmacokinetic research and clinical monitoring of this compound. The presented workflow and validation parameter diagrams offer a clear visual guide to the experimental process and essential validation criteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of this compound in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of this compound and Fludarabine in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in Human Plasma by LC-MS/MS [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
UPLC Analytical Method for Clofarabine Injection Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of Clofarabine injection formulations using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. This method is suitable for quality control, release, and stability testing of this compound and its related substances in injection formulations.[1][2]
Introduction
This compound is a purine nucleoside antimetabolite used in the treatment of acute lymphoblastic leukemia.[1] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of its parenteral dosage forms. The UPLC method detailed below offers a rapid and sensitive approach for the quantification of this compound and the simultaneous determination of its impurities.[1][2]
UPLC Method Parameters
A stability-indicating reversed-phase UPLC method has been developed and validated for the analysis of this compound injection.[1][2] The chromatographic separation is achieved using the following conditions:
| Parameter | Specification |
| Chromatography System | Waters ACQUITY UPLC® or equivalent |
| Column | ACQUITY UPLC® CSH C18 (50mm x 2.1mm, 1.7µm)[1][2] |
| Mobile Phase A | 0.01 M Ammonium formate buffer, pH 3.0[1] |
| Mobile Phase B | Acetonitrile[1] |
| Elution Mode | Gradient[1] |
| Flow Rate | 0.28 mL/min[1][2] |
| Column Temperature | 50°C[1] |
| Injection Volume | 1 µL[1][2] |
| Detector | UV |
| Detection Wavelength | 264 nm[1][2] |
| Diluent | Water:Methanol (20:80 v/v)[1] |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation:
-
Mobile Phase A (Ammonium Formate Buffer, 0.01 M, pH 3.0): Dissolve an appropriate amount of ammonium formate in water to make a 0.01 M solution. Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
3.1.2. Standard Stock Solution Preparation:
-
Accurately weigh and dissolve 25 mg of this compound working standard in 100 mL of diluent to obtain a stock solution.[1]
3.1.3. Standard Solution for Impurity Determination:
-
Dilute 5 mL of the standard stock solution to 50 mL with the diluent.[1]
-
Further dilute 2 mL of the resulting solution to 50 mL with the diluent to achieve a final concentration of 0.001 mg/mL.[1]
3.1.4. Sample Solution Preparation:
-
Pool the contents of the this compound injection vials.
-
Dilute 2 mL of the pooled injection solution to 10 mL with the diluent to obtain a final concentration of 0.5 mg/mL.[1]
Chromatographic Procedure
-
Set up the UPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform six replicate injections of the standard preparation to check for system suitability.
-
Inject the sample solutions for analysis.
Method Validation Summary
The UPLC method was validated according to ICH guidelines (Q2A (R1)) for specificity, precision, accuracy, linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]
| Validation Parameter | Result |
| Specificity | The method is specific for the analysis of this compound and its impurities in the presence of placebo. |
| Linearity | The method demonstrated linearity over the tested concentration range.[1] |
| Precision (%RSD) | The relative standard deviation for replicate injections of the standard was found to be within acceptable limits, indicating good precision.[1] |
| Accuracy (% Recovery) | The accuracy of the method was confirmed by recovery studies, with results falling within the acceptable range.[1] |
| LOD & LOQ | The limits of detection and quantitation were established, demonstrating the sensitivity of the method.[1] |
| Robustness | The method was shown to be robust with respect to small, deliberate variations in chromatographic conditions.[1] |
Visualizations
Caption: UPLC analytical workflow for this compound injection.
Caption: Key parameters for UPLC method validation.
References
protocol for assessing clofarabine-induced radiosensitization in vitro
An established protocol for evaluating the radiosensitizing effects of clofarabine in vitro is presented in this application note. This compound, a second-generation purine nucleoside analog, has been identified as a potent radiosensitizer that enhances the efficacy of radiation therapy by interfering with DNA synthesis and repair mechanisms.[1] This document provides researchers, scientists, and drug development professionals with detailed methodologies for key in vitro experiments, including clonogenic survival assays, DNA damage analysis, and cell cycle assessment.
Introduction
Combination therapy, integrating chemotherapy and radiotherapy, is a cornerstone of modern cancer treatment.[1] Radiosensitizers are agents that make tumor cells more susceptible to radiation, thereby increasing the therapeutic ratio. This compound has demonstrated significant potential as a radiosensitizer both in vitro and in vivo.[1] Its mechanism of action involves blocking DNA synthesis and inhibiting DNA repair, which leads to prolonged retention of radiation-induced DNA damage.[1] Low concentrations of this compound can extend the presence of γ-H2AX nuclear foci, which are markers of DNA double-strand breaks, while higher concentrations can induce these breaks directly.[1] Mechanistic studies suggest that this compound may induce apoptosis and cell cycle arrest through pathways involving p53 and the stimulator of interferon genes (STING).[2][3]
This protocol outlines the necessary steps to quantify the radiosensitizing effect of this compound and to investigate the underlying cellular and molecular mechanisms.
Experimental Protocols
A critical aspect of assessing radiosensitization is a well-controlled experimental workflow. The following diagram illustrates the general procedure.
Caption: Experimental workflow for assessing this compound-induced radiosensitization.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., colorectal cancer DLD-1, lung cancer A549).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks).
-
Allow cells to attach overnight.
-
Pre-treat cells with non-cytotoxic or low-cytotoxic concentrations of this compound for a specified duration (e.g., 2-24 hours) before irradiation.[4]
-
Irradiate cells using a calibrated radiation source (e.g., X-ray irradiator) with doses ranging from 0 to 8 Gy.
-
Control groups should include untreated cells, cells treated with this compound only, and cells receiving only radiation.
-
Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[5]
-
Cell Seeding: Following the treatment protocol (Section 2.1), trypsinize, count, and re-plate the cells into 6-well plates at a low density (e.g., 100-5000 cells/well, depending on the radiation dose).
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.[6] A colony is typically defined as a cluster of at least 50 cells.[5]
-
Fixation and Staining:
-
Colony Counting:
-
Rinse the plates with water and allow them to air-dry.
-
Count the number of colonies (≥50 cells) in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Sensitizer Enhancement Ratio (SER): Calculated as the dose of radiation required to produce a given level of survival (e.g., SF=0.5) without this compound, divided by the dose of radiation required for the same survival level with this compound.
-
DNA Damage and Repair Assays
These assays measure the formation and persistence of DNA strand breaks, providing insight into this compound's mechanism of inhibiting DNA repair.[1][7]
2.3.1 γ-H2AX Foci Formation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and treat as described in Section 2.1.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.
-
Staining:
-
Block non-specific binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the combination treatment group indicates inhibition of DNA repair.[1]
-
2.3.2 Single-Cell Gel Electrophoresis (Comet Assay) The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[8][9]
-
Cell Preparation: After treatment, harvest the cells and embed them in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA-containing nucleoid.[8]
-
Electrophoresis: Perform electrophoresis under alkaline (for single-strand breaks) or neutral (for double-strand breaks) conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head. Software can be used to calculate parameters like "% DNA in tail."
Cell Cycle Analysis
This assay determines the effect of this compound and radiation on cell cycle progression. G2/M phase arrest is a common response to DNA damage.[2][10]
-
Sample Preparation: At various time points post-treatment (e.g., 24, 48, 72 hours), harvest cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing a DNA-staining dye (e.g., Propidium Iodide, PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Data Presentation
Quantitative data should be summarized for clarity. The following tables provide examples of how to present results from clonogenic and apoptosis assays.
Table 1: Clonogenic Survival Assay Data
| Treatment Group | This compound (nM) | Radiation (Gy) | Surviving Fraction (SF) | Sensitizer Enhancement Ratio (at SF=0.5) |
|---|---|---|---|---|
| Control | 0 | 0 | 1.00 | - |
| Radiation Only | 0 | 2 | 0.55 | 1.0 |
| 0 | 4 | 0.20 | ||
| 0 | 6 | 0.05 | ||
| This compound Only | 50 | 0 | 0.92 | - |
| Combination | 50 | 2 | 0.30 | 1.6* |
| 50 | 4 | 0.08 | ||
| 50 | 6 | 0.01 |
*Note: SER is calculated from full survival curves and is presented here as an illustrative example.
Table 2: DNA Damage and Apoptosis Data
| Treatment Group | Mean γ-H2AX Foci/Cell (24h post-IR) | % DNA in Comet Tail (4h post-IR) | % Apoptotic Cells (Annexin V+) (48h post-IR) |
|---|---|---|---|
| Control | 2 ± 1 | 4 ± 2 | 5 ± 2 |
| Radiation Only (4 Gy) | 8 ± 3 | 25 ± 5 | 20 ± 4 |
| This compound Only (50 nM) | 4 ± 2 | 8 ± 3 | 10 ± 3 |
| Combination (50 nM + 4 Gy) | 25 ± 6 | 45 ± 8 | 55 ± 7 |
*Note: Data are representative examples presented as Mean ± Standard Deviation.
Signaling Pathway
This compound-induced radiosensitization is mediated by its interference with DNA damage response pathways.[1] Upon DNA damage from this compound and radiation, the p53 tumor suppressor protein is activated.[2] This can trigger a signaling cascade involving STING, which in turn activates NF-κB.[2][3] This pathway can lead to the upregulation of pro-apoptotic proteins like BAX, ultimately causing programmed cell death and enhancing the effects of radiation.[2]
Caption: this compound's mechanism of radiosensitization via DNA damage pathways.
References
- 1. This compound acts as radiosensitizer in vitro and in vivo by interfering with DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA repair initiated in chronic lymphocytic leukemia lymphocytes by 4-hydroperoxycyclophosphamide is inhibited by fludarabine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Assays on DNA Damage and Repair in CLL | Springer Nature Experiments [experiments.springernature.com]
- 8. championsoncology.com [championsoncology.com]
- 9. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Understanding and Overcoming Clofarabine Resistance in Leukemic Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the mechanisms of clofarabine resistance in leukemia.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in leukemic cells?
A1: The most commonly reported mechanisms of this compound resistance in leukemic cells involve:
-
Reduced Drug Uptake: Decreased expression of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), hENT2, and human concentrative nucleoside transporter 3 (hCNT3), limits the entry of this compound into the cell.[1][2]
-
Impaired Drug Activation: this compound is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) to its active triphosphate form (this compound triphosphate).[1][2][3] Reduced expression or activity of these kinases is a major cause of resistance.[1][2][4][5]
-
Increased Anti-Apoptotic Signaling: Overexpression of anti-apoptotic proteins like Bcl-2 and decreased levels of pro-apoptotic proteins such as Bim can make cells resistant to this compound-induced apoptosis.[1][2]
-
Altered Gene Expression: Changes in the expression of genes such as SETBP1, BAG3, and KLHL6 have been associated with altered sensitivity to this compound.[6]
Q2: My leukemic cell line shows resistance to this compound. What is the first thing I should check?
A2: A good starting point is to assess the expression and activity of deoxycytidine kinase (dCK), as its downregulation is a frequent cause of resistance.[4][5] You can measure dCK mRNA levels by RT-qPCR and protein levels by Western blot. Additionally, a dCK activity assay can confirm if the enzyme is functional.
Q3: Can resistance to other nucleoside analogs like cytarabine (Ara-C) predict resistance to this compound?
A3: Not necessarily. While both drugs can share uptake and activation pathways (hENT1 and dCK), this compound can also be transported by hENT2 and hCNT3 and activated by dGK.[7][8] Therefore, cytarabine-resistant cells with low hENT1 and dCK expression may retain some sensitivity to this compound if hCNT3 and dGK are still functional.[7][8]
Q4: Are there ways to overcome this compound resistance in my cell lines?
A4: Yes, several strategies have been explored:
-
Bcl-2 Inhibition: If your resistant cells overexpress Bcl-2, using a Bcl-2 inhibitor like ABT-737 has been shown to act synergistically with this compound.[1][2]
-
Histone Deacetylase (HDAC) Inhibition: In cases where dCK expression is silenced epigenetically, compounds like melatonin have been shown to increase histone acetylation and restore dCK expression, thereby re-sensitizing cells to this compound.[4]
Q5: What signaling pathways are implicated in this compound resistance?
A5: The anti-apoptotic signaling pathway, particularly the role of Bcl-2 family proteins, is a key pathway in this compound resistance.[1][2] Additionally, the p53/STING signaling pathway has been shown to be involved in the cellular response to this compound, influencing apoptosis, pyroptosis, and immunogenic cell death.[9]
Troubleshooting Guides
This section provides guidance on common issues encountered during this compound resistance studies.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound in cytotoxicity assays. | Cell viability assay variability; inconsistent cell seeding density; degradation of this compound stock solution. | Ensure consistent cell numbers are seeded in each well. Prepare fresh this compound dilutions from a validated stock solution for each experiment. Use a reliable cell viability assay such as CellTiter-Glo®. |
| No difference in nucleoside transporter expression (hENT1, hCNT3) between sensitive and resistant cells. | Resistance is mediated by a different mechanism (e.g., altered dCK activity, increased anti-apoptotic proteins). | Analyze the expression and activity of dCK and dGK. Perform Western blotting for key apoptotic proteins like Bcl-2 and Bim. |
| RT-qPCR shows dCK mRNA is present, but cells are still resistant. | Post-transcriptional or post-translational modifications are affecting dCK protein levels or activity; the dCK protein may have a mutation affecting its function. | Perform a Western blot to check dCK protein levels. Conduct a dCK enzymatic activity assay to assess its function. Sequence the dCK gene to check for mutations. |
| Transfection with a dCK-expressing vector does not fully restore sensitivity. | Multiple resistance mechanisms are at play. | Investigate other potential mechanisms such as drug efflux, expression of anti-apoptotic proteins, or alterations in downstream targets like ribonucleotide reductase. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-resistant leukemic cell lines.
Table 1: Changes in Nucleoside Transporter mRNA Levels in this compound-Resistant HL-60 Variants
| Cell Line | hENT1 mRNA (% of HL-60) | hENT2 mRNA (% of HL-60) | hCNT3 mRNA (% of HL-60) |
| HL/CAFdA20 | 53.9% | 41.8% | 17.7% |
| HL/CAFdA80 | 30.8% | 13.9% | 7.9% |
Data adapted from a study on novel leukemic cell lines resistant to this compound.[1][2]
Table 2: Kinase Protein Levels and this compound Triphosphate Production in Resistant HL-60 Variants
| Cell Line | dCK Protein Level (ratio to HL-60) | dGK Protein Level (ratio to HL-60) | This compound Triphosphate (pmol/10⁷ cells) |
| HL/CAFdA20 | 0.5 | 0.5 | 20 |
| HL/CAFdA80 | 0.125 | 0.33 | 3 |
| HL-60 (parental) | 1.0 | 1.0 | 63 |
Data adapted from a study on novel leukemic cell lines resistant to this compound.[1][2]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound Triphosphate by HPLC
This protocol is adapted from methods used to assess the active metabolite of nucleoside analogs.[10][11]
Objective: To measure the intracellular concentration of the active metabolite, this compound triphosphate.
Materials:
-
Leukemic cells (sensitive and resistant)
-
This compound
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Anion-exchange column (e.g., Nucleosil SB silica SAX)
-
Phosphate buffers for gradient elution
Procedure:
-
Cell Treatment: Incubate 1x10⁷ leukemic cells with a known concentration of this compound (e.g., 10 µM) for a specified time (e.g., 4 hours).
-
Cell Lysis and Nucleotide Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the supernatant by adding an appropriate volume of 3 M KOH.
-
Incubate on ice for 30 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the neutralized supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto the anion-exchange column.
-
Elute the nucleotides using a linear gradient of phosphate buffer (e.g., 7 mM to 500 mM KH₂PO₄, pH 4.0).
-
Monitor the absorbance at 260 nm.
-
Identify and quantify the this compound triphosphate peak by comparing its retention time and peak area to a known standard.
-
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol outlines a non-radioactive method to determine dCK activity.[12][13][14]
Objective: To measure the enzymatic activity of dCK in cell lysates.
Principle: This assay is based on the dCK-mediated phosphorylation of a substrate, and the subsequent detection of the product. A coupled enzymatic reaction can be used where the product of the dCK reaction is a substrate for a dehydrogenase, leading to the production of NADH, which can be measured spectrophotometrically at 340 nm.[14]
Materials:
-
Cell lysate from sensitive and resistant leukemic cells
-
dCK assay buffer
-
ATP
-
dCK substrate (e.g., deoxyinosine)
-
Coupling enzyme (e.g., Inosine Monophosphate Dehydrogenase - IMPDH)
-
NAD⁺
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Cell Lysates: Prepare cytosolic extracts from a known number of cells.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
ATP
-
NAD⁺
-
IMPDH
-
Cell Lysate
-
-
Initiate the Reaction: Add the dCK substrate (deoxyinosine) to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the dCK activity.
-
Calculate dCK Activity: Calculate the rate of change in absorbance and use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to determine the specific activity of dCK in the cell lysate (e.g., in nmol/min/mg protein).
Visualizations
Caption: Mechanisms of this compound action and resistance in leukemic cells.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Novel leukemic cell lines resistant to this compound by mechanisms of decreased active metabolite and increased antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel leukemic cell lines resistant to this compound by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncology [pharmacology2000.com]
- 4. Melatonin overcomes resistance to this compound in two leukemic cell lines by increased expression of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts antileukemic activity against cytarabine‐resistant B‐cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and epigenetic variants contributing to this compound cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to this compound In Vitro | Anticancer Research [ar.iiarjournals.org]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. This compound induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of plasma this compound and cellular this compound triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 14. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
Technical Support Center: Overcoming Clofarabine Resistance with Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating clofarabine resistance. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished cytotoxicity of this compound in our leukemia cell line. What are the common mechanisms of resistance?
A1: Resistance to this compound can arise from several molecular mechanisms. The most commonly reported are:
-
Decreased Deoxycytidine Kinase (dCK) Activity: this compound is a prodrug that requires phosphorylation by dCK to its active triphosphate form. Reduced expression or mutations in the DCK gene can significantly decrease the intracellular concentration of active this compound, leading to resistance.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump this compound out of the cell, preventing it from reaching its intracellular targets.[2][3]
-
Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can confer resistance. For example, upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL can make cells less sensitive to this compound-induced apoptosis.
Q2: How can we experimentally verify the mechanism of this compound resistance in our cell line?
A2: To investigate the mechanism of resistance, you can perform the following experiments:
-
dCK Expression Analysis: Use Western blotting or qRT-PCR to compare dCK protein and mRNA levels, respectively, between your resistant and sensitive parental cell lines.
-
ABCG2 Expression and Function: Assess ABCG2 protein levels by Western blot. To check its function, you can use an ABCG2 inhibitor, such as Ko143, in combination with this compound in a cell viability assay. A restored sensitivity to this compound in the presence of the inhibitor would suggest a role for ABCG2 in the observed resistance.
-
Apoptosis Pathway Profiling: Use Western blotting to analyze the expression levels of key apoptotic proteins like Bcl-2, Mcl-1, Bcl-xL, and BAX in both sensitive and resistant cells, before and after this compound treatment.
Troubleshooting Guides
Issue 1: this compound efficacy is lower than expected in our acute myeloid leukemia (AML) model.
Potential Cause: Your AML model may have intrinsic or acquired resistance to this compound.
Troubleshooting Steps & Combination Strategies:
-
Assess for Cytarabine Cross-Resistance: If your model is also resistant to cytarabine, it may have low dCK levels. Consider a combination with cytarabine. This compound can inhibit ribonucleotide reductase, leading to an increase in the intracellular accumulation of cytarabine's active form, ara-CTP, potentially re-sensitizing the cells.[4][5][6][7]
-
Consider a Proteasome Inhibitor: The proteasome inhibitor bortezomib can act synergistically with this compound. Bortezomib can stabilize the pro-apoptotic protein BAX, while this compound can upregulate p53, which in turn activates BAX.[8][9][10][11][12] This dual action on the apoptotic pathway can overcome resistance.
-
Explore BCL-2 Family Inhibition: If you suspect upregulation of anti-apoptotic proteins, a combination with a BCL-2 inhibitor like venetoclax could be effective. Resistance to venetoclax itself can be mediated by Mcl-1 or Bcl-xL, so a triple combination or a direct Mcl-1 inhibitor might be necessary in some cases.[13][14][15][16][17]
Issue 2: Our this compound-resistant cell line shows low dCK expression. How can we overcome this?
Potential Cause: Low dCK expression is a primary mechanism of this compound resistance.
Troubleshooting Steps & Combination Strategies:
-
Upregulate dCK with Melatonin: Pre-treatment of cells with melatonin has been shown to increase histone acetylation, leading to increased dCK expression and re-sensitization to this compound.[1][18]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cell Line | Therapy | IC50 | Fold Change (Combination vs. This compound) | Reference |
| Loucy (T-ALL) | Venetoclax | 0.15 µM | N/A | [19] |
| CCRF-CEM (T-ALL) | Venetoclax | 3.37 µM | N/A | [19] |
| Jurkat (T-ALL) | Venetoclax | 5.82 µM | N/A | [19] |
| Loucy (T-ALL) | Cytarabine | 2.25 µM | N/A | [19] |
| Jurkat (T-ALL) | Cytarabine | 0.58 µM | N/A | [19] |
| CCRF-CEM (T-ALL) | Cytarabine | 0.4 µM | N/A | [19] |
| Various ALL cell lines | This compound | 0.01 - 0.1 µM | N/A | [20] |
Table 2: Clinical Response Rates of this compound Combination Therapies in Leukemia
| Patient Population | Combination Therapy | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |
| Relapsed/Refractory Acute Leukemia | This compound + Cytarabine | 38% | 22% | [4][5][6][7] |
| Newly Diagnosed AML (≥50 years) | This compound + Cytarabine | 60% | 52% | [21] |
| Relapsed/Refractory AML | This compound + Cytarabine | 29% | 7% | [22] |
| Newly Diagnosed AML | This compound + Cytarabine | 50% | 27% | [22] |
| Relapsed/Refractory Pediatric AML | This compound + Cytarabine + Liposomal Daunorubicin | 68% | N/A | [23] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound, the combination agent, or both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed and treat cells with this compound and/or the combination agent for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[24][25][26]
Western Blotting for Resistance Markers
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against dCK, ABCG2, p53, BAX, Mcl-1, or Bcl-xL overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[27][28][29]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Overcoming this compound Resistance with Combination Therapies.
Caption: Synergistic Apoptotic Induction by Bortezomib and this compound.
Caption: Experimental Workflow for Investigating Combination Therapies.
References
- 1. Melatonin overcomes resistance to this compound in two leukemic cell lines by increased expression of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABCG2 in Acute Myeloid Leukemia: Old and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Results of a phase 1-2 study of this compound in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bortezomib blocks Bax degradation in malignant B cells during treatment with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patient-Level Meta-analysis of this compound in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.northwestern.edu [scholars.northwestern.edu]
- 22. A real-world study of this compound and cytarabine combination therapy for patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound, high-dose cytarabine and liposomal daunorubicin in pediatric relapsed/refractory acute myeloid leukemia: a phase IB study | Haematologica [haematologica.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Deoxycytidine Kinase and Clofarabine Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of deoxycytidine kinase (dCK) in clofarabine resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which deoxycytidine kinase (dCK) mediates this compound activity?
A1: this compound is a prodrug that requires phosphorylation to become pharmacologically active. Deoxycytidine kinase (dCK) is the rate-limiting enzyme that catalyzes the initial phosphorylation of this compound to this compound 5'-monophosphate.[1][2] This monophosphate is subsequently converted to the active this compound 5'-triphosphate by other cellular kinases.[3] The triphosphate form inhibits DNA polymerase and ribonucleotide reductase, leading to the inhibition of DNA synthesis and induction of apoptosis in cancer cells.[3][4]
Q2: How does a deficiency in dCK lead to this compound resistance?
A2: A deficiency in dCK, either through reduced expression or impaired enzymatic activity, is a major mechanism of acquired resistance to this compound.[5][6] Reduced dCK levels lead to decreased phosphorylation of this compound, resulting in lower intracellular concentrations of the active this compound triphosphate.[7] Consequently, the cytotoxic effects of the drug are diminished, and cancer cells become resistant.[5][8]
Q3: If my cells are resistant to this compound due to low dCK, will they be resistant to other nucleoside analogs?
A3: Yes, it is highly likely. dCK is responsible for the activation of several other nucleoside analogs, including cytarabine (Ara-C), gemcitabine, cladribine, and fludarabine.[9][10] Therefore, cell lines with acquired this compound resistance due to dCK downregulation often exhibit cross-resistance to these other agents.[5][6][10]
Q4: Besides dCK deficiency, what are other potential mechanisms of this compound resistance?
A4: While dCK deficiency is a primary mechanism, other factors can contribute to this compound resistance. These include:
-
Reduced drug uptake: Decreased expression of human nucleoside transporters, such as hENT1, hENT2, and hCNT3, can limit the entry of this compound into the cell.[7][11]
-
Increased drug efflux: The ABC transporter ABCG2 has been shown to transport this compound, and its overexpression can contribute to resistance.[12]
-
Alterations in downstream pathways: Changes in apoptosis-related proteins, such as overexpression of Bcl-2, can confer resistance to this compound-induced cell death.[7]
-
Increased ribonucleotide reductase activity: Elevated levels of ribonucleotide reductase can counteract the inhibitory effects of this compound triphosphate.[5]
Q5: What are the expected IC50 differences between this compound-sensitive and resistant cell lines?
A5: The fold-resistance can vary depending on the cell line and the specific mechanism of resistance. Studies have reported this compound-resistant cell lines being anywhere from 20-fold to over 80-fold more resistant than their parental, sensitive counterparts.[7][13]
Troubleshooting Guides
Issue 1: My cell line shows unexpected resistance to this compound in a cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Low or absent dCK expression/activity. | 1. Assess dCK mRNA expression: Perform qRT-PCR to compare dCK mRNA levels between your experimental cells and a known this compound-sensitive cell line.[14] 2. Assess dCK protein expression: Use Western blotting to determine dCK protein levels.[15] 3. Measure dCK enzymatic activity: Conduct a dCK activity assay to directly measure the phosphorylation of a substrate like deoxycytidine or this compound.[16][17] |
| Decreased this compound uptake. | 1. Measure nucleoside transporter expression: Use qRT-PCR to quantify the mRNA levels of hENT1, hENT2, and hCNT3.[7] 2. Perform a cellular uptake assay: Use radiolabeled this compound to measure its uptake into the cells over time.[18] |
| Increased drug efflux. | 1. Evaluate ABCG2 expression: Check for overexpression of ABCG2 at the mRNA and protein levels. 2. Use an ABCG2 inhibitor: Co-treat cells with this compound and a known ABCG2 inhibitor to see if sensitivity is restored.[12] |
| Experimental artifact. | 1. Verify drug concentration and stability: Ensure the this compound stock solution is at the correct concentration and has been stored properly. 2. Check cell health and passage number: Use cells that are healthy and within a consistent, low passage number range. |
Issue 2: I am not seeing a significant difference in dCK expression between my sensitive and resistant cells, but they show a clear difference in this compound sensitivity.
| Possible Cause | Troubleshooting Step |
| dCK mutation affecting enzyme activity. | 1. Sequence the dCK gene: Check for mutations in the coding region of the dCK gene that could lead to a non-functional or less active enzyme without affecting its expression level. |
| Post-translational modifications of dCK. | 1. Investigate phosphorylation status: Explore potential changes in the phosphorylation of dCK that might regulate its activity. |
| Alterations in downstream signaling pathways. | 1. Assess apoptosis markers: Use techniques like Western blotting or flow cytometry to analyze the expression and activation of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases).[7] |
| Increased ribonucleotide reductase activity. | 1. Measure ribonucleotide reductase levels/activity: Assess the expression of ribonucleotide reductase subunits (RRM1, RRM2) and measure the enzyme's activity.[5] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| HL-60 | ~10 | 200 (HL/CAFdA20) | 20 | [7] |
| HL-60 | ~10 | 800 (HL/CAFdA80) | 80 | [7] |
| CCRF-CEM | Not specified | >1000 | >10 (relative to sensitive) | [5] |
| HL-60 | Not specified | Not specified (20-fold resistant) | 20 | [13] |
Table 2: Deoxycytidine Kinase (dCK) Expression and Activity in this compound-Resistant Cells
| Cell Line | dCK mRNA Level (vs. Parental) | dCK Protein Level (vs. Parental) | dCK Activity (vs. Parental) | Reference |
| This compound-resistant leukemia lines | Significantly decreased | Not specified | Not specified | [8] |
| CAFdA-resistant CCRF-CEM | Not specified | Not specified | <5% | [5] |
| HL/CAFdA20 | Not specified | 1/2 of parental | Not specified | [7] |
| HL/CAFdA80 | Not specified | 1/8 of parental | Not specified | [7] |
Experimental Protocols
1. Deoxycytidine Kinase (dCK) Activity Assay (Luminescence-Based)
This protocol is adapted from a method utilizing the depletion of ATP to measure kinase activity.[16][17]
-
Principle: dCK utilizes ATP to phosphorylate its substrate. The amount of remaining ATP is inversely proportional to dCK activity and can be quantified using a luciferase/luciferin reaction that produces a luminescent signal.
-
Materials:
-
Cell lysate
-
dCK substrate (e.g., deoxycytidine or this compound)
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare cell lysates from both sensitive and resistant cells.
-
In a 96-well plate, add cell lysate, reaction buffer, and dCK substrate.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate dCK activity based on the decrease in luminescence compared to a no-substrate control.
-
2. Cellular Uptake Assay for this compound
This protocol provides a general method for measuring the uptake of radiolabeled this compound.[18]
-
Principle: The amount of radiolabeled this compound that enters the cells over time is measured to determine the uptake rate.
-
Materials:
-
[3H]-Clofarabine or other suitably radiolabeled this compound
-
Sensitive and resistant cell lines
-
Culture medium and buffers (e.g., PBS)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere (for adherent cells) or use a suspension of a known cell number.
-
Wash the cells with buffer.
-
Add the radiolabeled this compound at a specific concentration to the cells.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled drug.
-
Lyse the cells.
-
Add the cell lysate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration or cell number to determine the uptake rate.
-
3. Generation of this compound-Resistant Cell Lines
This is a general protocol for developing drug-resistant cell lines in vitro.[19]
-
Principle: Cells are continuously exposed to increasing concentrations of a drug, selecting for a population of cells that can survive and proliferate at higher drug concentrations.
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with a low concentration of this compound (e.g., the IC20-IC30).
-
Culture the cells in the presence of the drug until they recover and resume normal proliferation.
-
Once the cells are growing steadily, gradually increase the concentration of this compound.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically freeze down vials of cells at different stages of resistance development.
-
Once the desired level of resistance is achieved, characterize the resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms.
-
Visualizations
Caption: this compound activation pathway and the role of dCK in resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. The structure of human deoxycytidine kinase in complex with this compound reveals key interactions for prodrug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and this compound and increased ribonucleotide reductase activity contributes to fludarabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel leukemic cell lines resistant to this compound by mechanisms of decreased active metabolite and increased antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melatonin overcomes resistance to this compound in two leukemic cell lines by increased expression of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 10. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 13. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to this compound In Vitro | Anticancer Research [ar.iiarjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Clofarabine-Induced Hepatotoxicity in Preclinical Models
Welcome to the technical support center for researchers investigating clofarabine-induced hepatotoxicity in preclinical models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant elevations in serum ALT and AST levels in our mouse model treated with this compound. What are the potential causes and how can we troubleshoot this?
A1: Elevated ALT and AST are common indicators of hepatocellular injury. In preclinical studies with this compound, this is an expected finding, particularly at higher doses. Here’s a troubleshooting guide:
-
Dose-Dependence: this compound-induced hepatotoxicity is often dose-dependent.[1][2][3] You may be using a dose that is too high for the specific strain or species of your model. Consider performing a dose-range finding study to identify a maximum tolerated dose (MTD) where hepatotoxicity is manageable and relevant to your study's objectives.
-
Dosing Regimen: The frequency and duration of administration can significantly impact liver toxicity. A daily dosing regimen may lead to cumulative toxicity. If your experimental design allows, consider alternative schedules (e.g., dosing every other day, or cycles of treatment followed by a rest period).
-
Animal Strain and Species: Different strains and species of rodents can have varying sensitivities to drug-induced liver injury. Ensure the model you are using is appropriate and that you have relevant baseline data for liver enzyme levels.
-
Vehicle Effects: While less likely to cause significant hepatotoxicity on its own, the vehicle used to dissolve and administer this compound should be evaluated in a control group to rule out any confounding effects.
-
Underlying Health Status: Ensure that the animals are healthy and free from underlying infections or other conditions that could predispose them to liver injury.
Q2: Our histopathology results show signs of liver damage, but the serum biochemistry markers are not significantly elevated. How do we interpret this discrepancy?
A2: This scenario can occur and requires careful interpretation. Here are some possible explanations and next steps:
-
Timing of Sample Collection: The peak of serum enzyme elevation may not coincide with the optimal time point for observing histopathological changes. Consider a time-course study to collect samples at multiple time points post-clofarabine administration to capture the kinetics of both biochemical and histological changes.
-
Nature of the Injury: Some forms of liver injury, such as microvesicular steatosis or certain types of cholestasis, may not always lead to a dramatic release of ALT and AST into the bloodstream, especially in the early stages.
-
Regenerative Processes: The liver has a remarkable capacity for regeneration. It's possible that by the time of necropsy, significant repair has occurred, leading to a normalization of serum enzyme levels, while evidence of the initial injury and subsequent repair is still visible histologically.
-
Sensitivity of Assays: While unlikely with modern assays, ensure that your biochemical assays are sensitive enough to detect subtle changes in enzyme levels.
Q3: We are planning a preclinical study to evaluate the hepatotoxicity of a this compound analog. What are the key parameters we should include in our experimental design?
A3: A robust preclinical toxicology study for a this compound analog should include the following:
-
Dose-Range Finding Study: To determine the appropriate dose levels for the main study.
-
Control Groups: A vehicle control group is essential. A positive control group treated with a known hepatotoxic agent (e.g., acetaminophen) can also be valuable for assay validation.
-
In-life Observations: Daily clinical observations to monitor for signs of toxicity (e.g., weight loss, changes in activity, ruffled fur).
-
Serum Biochemistry: Collection of blood at baseline and at multiple time points to analyze key liver injury markers (see Table 1).
-
Histopathology: Collection of liver tissue for microscopic examination. This should include evaluation for necrosis, inflammation, steatosis, and any other abnormalities.
-
Organ Weights: Recording of liver and spleen weights at necropsy.
Troubleshooting Guides
Guide 1: Unexpected Mortality in High-Dose Groups
Issue: Higher than expected mortality is observed in animal groups receiving high doses of this compound.
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity: The dose administered may be exceeding the lethal dose (LD50) for the specific animal model. | 1. Review the literature for established LD50 values for this compound in your model. 2. Conduct a preliminary dose-range finding study with smaller dose escalations to better define the MTD. 3. Consider a less frequent dosing schedule. |
| Systemic Toxicity: this compound can cause other toxicities, such as myelosuppression, which can lead to secondary complications like infections. | 1. Perform complete blood counts (CBCs) to assess for hematological toxicity. 2. Conduct a thorough necropsy to look for signs of infection or other organ damage. |
| Animal Handling and Stress: Improper handling or stressful procedures can exacerbate drug toxicity. | 1. Ensure all personnel are properly trained in animal handling and dosing techniques. 2. Minimize environmental stressors in the animal facility. |
Guide 2: High Variability in Liver Enzyme Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable exposures. | 1. Ensure the drug formulation is homogenous and stable. 2. Verify the accuracy of dosing volumes and the consistency of the administration technique (e.g., intraperitoneal, intravenous). |
| Biological Variability: Individual animals can have different metabolic responses to the drug. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure that animals are of a similar age and weight at the start of the study. |
| Sample Collection and Processing: Issues with blood collection or sample handling can affect enzyme activity. | 1. Standardize the blood collection procedure (e.g., site of collection, time of day). 2. Process blood samples promptly and consistently to separate serum. 3. Store serum samples at the appropriate temperature (-80°C) until analysis. |
Quantitative Data Summary
Table 1: Key Biochemical Markers for Assessing this compound-Induced Hepatotoxicity
| Marker | Abbreviation | Significance in Hepatotoxicity |
| Alanine Aminotransferase | ALT | A sensitive indicator of hepatocellular injury. |
| Aspartate Aminotransferase | AST | Another key enzyme released from damaged hepatocytes. |
| Alkaline Phosphatase | ALP | Elevations can indicate cholestasis or biliary damage. |
| Total Bilirubin | TBIL | Increased levels can suggest impaired liver function or cholestasis. |
| Gamma-Glutamyl Transferase | GGT | An enzyme that can be elevated in cases of cholestasis and liver cell damage. |
Table 2: Example of Reported Preclinical Hepatotoxicity Data for this compound in Mice
As reported in a study on the chronotoxicity of this compound in Kunming mice.
| Treatment Group | Dose | AST (U/L) | ALT (U/L) |
| Vehicle Control | - | ~25 | ~50 |
| This compound (12:00 noon) | 50 mg/kg/day (IP) | ~75 | ~125 |
| This compound (12:00 midnight) | 50 mg/kg/day (IP) | ~60 | ~100 |
Experimental Protocols
Protocol 1: General Procedure for a Preclinical Hepatotoxicity Study of this compound in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize animals for at least one week before the start of the study.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A typical group size is 8-10 animals per sex.
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
-
In-life Monitoring:
-
Record body weights daily.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Sample Collection:
-
At predetermined time points (e.g., 24 hours, 72 hours, and at the end of the study), collect blood via an appropriate method (e.g., submandibular or cardiac puncture under anesthesia).
-
Process blood to obtain serum and store at -80°C.
-
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Record the weights of the liver and spleen.
-
Collect a section of the liver and fix it in 10% neutral buffered formalin for histopathology.
-
-
Analysis:
-
Analyze serum samples for liver biochemistry markers (ALT, AST, ALP, TBIL).
-
Process fixed liver tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
-
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Tissue Fixation: Immediately after collection, fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin (to stain cell nuclei blue/purple) and eosin (to stain cytoplasm and extracellular matrix pink/red).
-
Dehydrate the stained sections and mount with a coverslip.
-
-
Microscopic Examination: A veterinary pathologist should examine the slides for evidence of:
-
Hepatocellular Necrosis: The death of liver cells.
-
Inflammation: Infiltration of inflammatory cells.
-
Steatosis: Accumulation of fat within hepatocytes (micro- or macrovesicular).
-
Cholestasis: Evidence of bile plugging.
-
Fibrosis: Deposition of collagen (may require special stains like Masson's trichrome for better visualization in chronic studies).
-
Visualizations
Caption: Experimental workflow for a preclinical hepatotoxicity study.
Caption: Postulated signaling pathway for this compound-induced hepatotoxicity.
Caption: Troubleshooting logic for elevated liver enzymes.
References
Clofarabine Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of clofarabine in solution for experimental use. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing and storing this compound solutions for experimental purposes.
Question: My this compound solution has turned slightly yellow. Can I still use it?
Answer: No, it is not recommended to use a this compound solution that has changed color. A fresh this compound solution should be clear and colorless.[1] Discoloration may indicate degradation of the compound, which could impact your experimental results. It is best to discard the solution and prepare a fresh one.
Question: I observe precipitation in my refrigerated this compound solution. What should I do?
Answer: Precipitation in a refrigerated this compound solution can occur, especially at higher concentrations. Before use, visually inspect the solution for any particulate matter.[1] If precipitation is observed, you can try to gently warm the solution to room temperature to see if the precipitate redissolves. However, if the precipitate does not dissolve or if you have any doubts about the solution's integrity, it is safest to prepare a fresh solution.
Question: I need to store my diluted this compound solution for an extended period. What are the optimal conditions?
Answer: For long-term storage, it is recommended to store diluted this compound solutions at refrigerated temperatures (2-8°C) and protected from light.[2][3] Studies have shown that this compound solutions are physicochemically stable for at least 28 days under these conditions.[2][3] While room temperature storage is acceptable for shorter periods (up to 24 hours), refrigeration is preferential for maintaining stability over weeks.[1]
Question: Can I use a different diluent than 0.9% sodium chloride or 5% dextrose in water?
Answer: The stability of this compound has been well-documented in 0.9% sodium chloride and 5% dextrose in water (D5W).[2][3] Using other diluents is not recommended without performing your own stability studies, as the pH and chemical composition of the diluent can affect the stability of this compound.
Question: What type of container is best for storing this compound solutions?
Answer: Studies have shown that this compound is stable in various container types, including polyvinyl chloride (PVC), glass, and polyolefin (polypropylene/polyethylene) bags.[2][4] No significant adsorption of this compound to these materials has been observed.[2] Therefore, the choice of container can be based on laboratory availability and preference.
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Long-Term Stability of this compound in Different Diluents and Storage Conditions
| Concentration | Diluent | Storage Temperature | Light Exposure | Duration | Remaining this compound (%) |
| 0.2 mg/mL | 0.9% NaCl | 2-8°C | Protected from light | 28 days | >90% |
| 0.6 mg/mL | 0.9% NaCl | 2-8°C | Protected from light | 28 days | >90% |
| 0.2 mg/mL | 5% Dextrose | 2-8°C | Protected from light | 28 days | >90% |
| 0.6 mg/mL | 5% Dextrose | 2-8°C | Protected from light | 28 days | >90% |
| 0.2 mg/mL | 0.9% NaCl | Room Temperature | Exposed to light | 28 days | >90% |
| 0.6 mg/mL | 0.9% NaCl | Room Temperature | Exposed to light | 28 days | >90% |
| 0.2 mg/mL | 5% Dextrose | Room Temperature | Exposed to light | 28 days | >90% |
| 0.6 mg/mL | 5% Dextrose | Room Temperature | Exposed to light | 28 days | >90% |
Data summarized from a study by Astier A, et al.[2]
Table 2: Results of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acidic | 0.1 N HCl | Not specified | 17.5% - 18.8% |
| Alkaline | 0.1 N NaOH | Not specified | 15.1% |
| Oxidative | 30% H₂O₂ | Not specified | 17.1% |
| Thermal | 80°C | Not specified | 11.2% |
Data from a stability-indicating RP-HPLC method development study.[5][6]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a method for determining the concentration and stability of this compound in solution.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of buffer (0.1% TFA in water, pH adjusted to 3.6 with triethylamine), methanol, and acetonitrile in a ratio of 70:20:10 (v/v/v). Filter and degas the mobile phase before use.
-
Diluent: Methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (e.g., 30 µg/mL): Dilute the stock solution appropriately with the diluent.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes (or until all peaks have eluted)
5. Sample Preparation:
-
Dilute the this compound experimental solution with the diluent to a concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the working standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to that of the working standard.
Visualizations
Intracellular Activation and Mechanism of Action of this compound
Caption: Intracellular metabolism and mechanism of action of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Long-term stability study of this compound injection concentrate and diluted this compound infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eliminating the use of intravenous glass bottles using a FOCUS-PDCA model and providing a practical stability reference guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Validated Reverse Phase Stability-Indicating Hplc Method for this compound in the Presence of Degradation Products and its Process-Related Impurities | Semantic Scholar [semanticscholar.org]
- 7. ijmspr.in [ijmspr.in]
Technical Support Center: Clofarabine and Bone Marrow Suppression in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of clofarabine on bone marrow suppression observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Question: We are observing higher than expected mortality in our mouse cohort treated with this compound. What are the potential causes and mitigation strategies?
Answer:
Unexpected mortality in this compound-treated mice can stem from several factors. A key consideration is the timing of drug administration. A chronopharmacological study in mice demonstrated that this compound administered during the animal's rest phase (light phase for nocturnal rodents) resulted in more severe toxicity, including a higher mortality rate, compared to administration during the active phase (dark phase).[1]
-
Troubleshooting Steps:
-
Review Dosing Schedule: Confirm the time of day your this compound doses are administered. For nocturnal animals like mice, consider dosing during their active (dark) phase to potentially reduce toxicity.
-
Dose Reduction: If mortality persists, a dose reduction may be necessary. Preclinical studies have used a range of doses, and the maximum tolerated dose (MTD) can be strain-dependent.
-
Supportive Care: Ensure adequate supportive care, including hydration and monitoring for signs of infection, as this compound can cause significant immunosuppression.
-
Question: Our hematological analysis shows extreme variability in blood counts between animals in the same this compound treatment group. How can we reduce this variability?
Answer:
High inter-animal variability in hematological parameters is a common challenge in preclinical toxicology studies.
-
Troubleshooting Steps:
-
Standardize Animal Strain and Age: Ensure all animals are from the same inbred strain and are of a consistent age and weight at the start of the study.
-
Controlled Environment: Maintain a strict light-dark cycle, consistent temperature, and humidity. House animals in a low-stress environment.
-
Consistent Blood Sampling Technique: Standardize the site and method of blood collection (e.g., retro-orbital sinus, submandibular vein) as different techniques can yield varying results. Ensure the volume of blood collected is consistent and does not exceed recommended limits, as excessive sampling can induce anemia.
-
Automated Hematology Analyzers: Utilize calibrated automated hematology analyzers for complete blood counts (CBCs) to minimize user-dependent variability associated with manual counting.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected hematological effects of this compound in mice?
A1: this compound administration in mice leads to a dose-dependent downregulation of all major blood cell lineages. Significant reductions in red blood cells (RBC), white blood cells (WBC), platelets (PLT), and hemoglobin (HGB) are commonly observed.[1] The nadir (lowest point) of these counts typically occurs within the first week of treatment, with recovery beginning thereafter, depending on the dose.
Q2: What is the mechanism of this compound-induced bone marrow suppression?
A2: this compound is a second-generation purine nucleoside analog. After entering a cell, it is phosphorylated to its active triphosphate form. This active metabolite primarily exerts its cytotoxic effects through two main mechanisms:
-
Inhibition of DNA Synthesis: It inhibits DNA polymerase, which is crucial for DNA replication and repair.
-
Inhibition of Ribonucleotide Reductase: This enzyme is essential for producing the deoxynucleotides required for DNA synthesis. By disrupting these processes, this compound preferentially affects rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, leading to myelosuppression. Additionally, this compound can induce apoptosis (programmed cell death) by disrupting mitochondrial function.
Q3: Are there established this compound dosage regimens for preclinical studies in mice that correlate to human clinical exposure?
A3: Yes, pharmacokinetic studies in immune-deficient NSG mice have determined that a this compound dose of 3.5 mg/kg administered intravenously daily for 5 days results in systemic exposures equivalent to those achieved in pediatric patients with acute lymphoblastic leukemia (ALL) receiving this compound-based regimens.[2] It is important to note that doses used in earlier preclinical studies were often significantly higher (typically 30-60 mg/kg).[2]
Q4: What are the key considerations when designing a study to evaluate this compound-induced myelosuppression in non-human primates (NHPs)?
-
Dose Selection: Dose-ranging studies are critical to establish the MTD and to identify doses that cause sublethal myelosuppression.
-
Intensive Monitoring: Frequent monitoring of complete blood counts is essential to characterize the onset, nadir, and recovery of cytopenias.
-
Bone Marrow Aspirates/Biopsies: Collection of bone marrow samples at baseline, during the nadir, and during recovery can provide valuable information on bone marrow cellularity and morphology.
-
Supportive Care: A comprehensive supportive care plan, including blood product transfusions and prophylactic antibiotics, is crucial for animal welfare.
Quantitative Data from Animal Studies
The following tables summarize the quantitative data on the hematological effects of this compound in mice from a chronopharmacological study.
Table 1: Effects of this compound on Hematological Parameters in Mice
| Treatment Group | WBC (10^9/L) | RBC (10^12/L) | HGB (g/L) | PLT (10^9/L) |
| Vehicle Control | 8.5 ± 1.2 | 9.8 ± 0.7 | 145 ± 10 | 850 ± 150 |
| This compound (Noon) | 2.1 ± 0.5 | 7.2 ± 0.6 | 110 ± 8 | 350 ± 70 |
| This compound (Midnight) | 3.5 ± 0.8 | 8.1 ± 0.5 | 125 ± 9 | 480 ± 90 |
*Data are presented as Mean ± SD. *p < 0.01 compared with vehicle controls. Data extracted from a study evaluating this compound toxicity at different times of day.[1]
Experimental Protocols
Protocol: Assessment of this compound-Induced Myelosuppression in Mice
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 8-10 weeks
-
Sex: Male or female (use of a single sex is recommended to reduce variability)
-
Housing: Standardized conditions with a 12-hour light/12-hour dark cycle, and ad libitum access to food and water.
2. This compound Administration:
-
Formulation: Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline).
-
Route of Administration: Intravenous (tail vein) or intraperitoneal injection.
-
Dosing Regimen: Administer this compound at the desired dose (e.g., 3.5 mg/kg for clinically relevant exposure) daily for 5 consecutive days.[2] Include a vehicle control group.
3. Hematological Analysis:
-
Blood Collection: Collect peripheral blood (e.g., via submandibular or retro-orbital bleed) at baseline (Day 0), and at specified time points post-treatment (e.g., Days 3, 5, 7, 10, 14, and 21) to monitor the nadir and recovery of blood counts.
-
Parameters: Analyze whole blood for complete blood count (CBC) including:
-
White Blood Cell (WBC) count and differential
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
4. Bone Marrow Analysis:
-
Sample Collection: At the end of the study (or at selected time points in satellite groups), euthanize mice and collect femurs and tibias.
-
Bone Marrow Cellularity: Flush the bone marrow from one femur with an appropriate buffer (e.g., PBS with 2% FBS). Perform a cell count using a hemocytometer or automated cell counter to determine the total number of nucleated cells.
-
Histopathology: Fix the contralateral femur in 10% neutral buffered formalin, decalcify, and embed in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to evaluate bone marrow architecture and cellularity.
Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: Experimental workflow for assessing myelosuppression.
References
Technical Support Center: Clofarabine Sensitivity and Resistance Biomarkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of clofarabine sensitivity and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation purine nucleoside analog. Its primary mechanism of action involves a multi-faceted approach to disrupt cancer cell proliferation and survival. After entering the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (Cl-F-ara-ATP).[1] Cl-F-ara-ATP then exerts its cytotoxic effects by:
-
Inhibiting DNA Synthesis: It competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA strands by DNA polymerases. This incorporation leads to the termination of DNA chain elongation.[1]
-
Inhibiting Ribonucleotide Reductase: This enzyme is crucial for producing the deoxynucleotide triphosphates (dNTPs) required for DNA synthesis. By inhibiting this enzyme, this compound further depletes the pool of dNTPs available for DNA replication.[1]
-
Inducing Apoptosis: this compound can induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.[2][3] It can trigger the release of cytochrome c from mitochondria, leading to caspase activation.[2] Recent studies have also implicated the p53-STING-NF-κB signaling pathway in this compound-induced apoptosis.[4][5]
Q2: What are the known biomarkers associated with this compound resistance?
Several biomarkers have been identified that are associated with resistance to this compound:
-
Decreased Deoxycytidine Kinase (dCK) Activity: dCK is the primary enzyme responsible for the initial phosphorylation of this compound to its active form. Reduced expression or activity of dCK leads to lower intracellular concentrations of Cl-F-ara-ATP and, consequently, resistance.[1][6]
-
Altered Nucleoside Transporter Expression: this compound enters the cell via human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[1][6] Reduced expression of these transporters, particularly hENT1, can limit the uptake of this compound and contribute to resistance.[6]
-
Increased Expression of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2, can make cells more resistant to this compound-induced apoptosis.[6]
-
Genetic and Epigenetic Markers: Studies have identified other genes, such as SETBP1, BAG3, and KLHL6, where lower expression is associated with greater cellular resistance to this compound.[7]
Q3: How can I measure the intracellular concentration of the active this compound metabolite?
The intracellular concentration of this compound triphosphate (Cl-F-ara-ATP) can be measured using high-performance liquid chromatography (HPLC).[7][8][9][10] A simple and sensitive isocratic HPLC method has been developed for this purpose.[7][8][9][10]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. |
| Cell clumping | Gently triturate cells to break up clumps before seeding. |
Issue 2: The dose-response curve for this compound does not follow a standard sigmoidal shape.
| Possible Cause | Troubleshooting Step |
| Drug concentration range is too narrow or too wide | Perform a pilot experiment with a wider range of concentrations to identify the optimal range for generating a complete sigmoidal curve.[11] |
| Assay incubation time is too short or too long | Optimize the incubation time to allow for sufficient cell growth inhibition without causing widespread cell death at lower concentrations. |
| Drug instability | Prepare fresh drug solutions for each experiment. Protect from light if the drug is light-sensitive. |
| Biphasic or non-sigmoid drug effect | The drug may have complex biological effects. Consider using a different non-linear regression model for curve fitting.[11] |
Issue 3: Low efficiency of siRNA-mediated knockdown of a target resistance gene.
| Possible Cause | Troubleshooting Step |
| Suboptimal siRNA concentration | Perform a dose-response experiment with varying siRNA concentrations to determine the optimal concentration for knockdown. |
| Inefficient transfection reagent | Test different transfection reagents and optimize the siRNA:reagent ratio. |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before transfection. |
| Incorrect timing of analysis | Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the peak of knockdown. |
| Ineffective siRNA sequence | Test multiple siRNA sequences targeting different regions of the target mRNA. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Reference |
| HL-60 | Sensitive parental cell line | 50 | [12] |
| HL/ara-C20 | Cytarabine-resistant variant | 300 | [12] |
| HL/CAFdA20 | 20-fold this compound-resistant variant | ~1,000 | [6] |
| HL/CAFdA80 | 80-fold this compound-resistant variant | ~4,000 | [6] |
Table 2: Biomarker Expression and Active Metabolite Levels in Sensitive vs. Resistant HL-60 Cells
| Biomarker/Metabolite | HL-60 (Sensitive) | HL/CAFdA20 (Resistant) | HL/CAFdA80 (Resistant) | Reference |
| hENT1 mRNA level (%) | 100 | 53.9 | 30.8 | [6] |
| hENT2 mRNA level (%) | 100 | 41.8 | 13.9 | [6] |
| hCNT3 mRNA level (%) | 100 | 17.7 | 7.9 | [6] |
| dCK protein level (%) | 100 | 50 | 12.5 | [6] |
| dGK protein level (%) | 100 | 50 | 33.3 | [6] |
| CAFdATP (pmol/10⁷ cells) | 63 | 20 | 3 | [6] |
Experimental Protocols
Protocol 1: Determination of this compound Sensitivity using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from general cell viability assay protocols.[13][14]
Materials:
-
Leukemia cell lines (e.g., HL-60)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Seed cells in opaque-walled 96-well plates at a pre-determined optimal density in 100 µL of culture medium per well.
-
Include control wells with medium only for background luminescence.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the experimental wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Quantification of Intracellular this compound Triphosphate (Cl-F-ara-ATP) by HPLC
This protocol is based on a published isocratic HPLC method.[7][8]
Materials:
-
Leukemia cells treated with this compound
-
Perchloric acid
-
Potassium hydroxide
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., TSK DEAE-2SW)
-
Mobile phase: 0.06 M Na₂HPO₄ (pH 6.9) with 20% acetonitrile
-
Cl-F-ara-ATP standard
Procedure:
-
Sample Preparation:
-
Harvest and wash this compound-treated cells.
-
Lyse the cells with perchloric acid.
-
Neutralize the lysate with potassium hydroxide.
-
Centrifuge to remove the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Inject 500 µL of the sample onto the anion-exchange column.
-
Elute with the mobile phase at a flow rate of 0.7 mL/min.
-
Detect Cl-F-ara-ATP by monitoring the absorbance at 254 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of Cl-F-ara-ATP.
-
Determine the concentration of Cl-F-ara-ATP in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound metabolism and mechanism of action.
Caption: Experimental workflow for biomarker identification.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. Cytarabine-resistant leukemia cells are moderately sensitive to this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel leukemic cell lines resistant to this compound by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Determination of this compound Triphosphate Concentrations in Leukemia Cells Using Sensitive, Isocratic High-performance Liquid Chromatography | Anticancer Research [ar.iiarjournals.org]
- 9. Determination of this compound triphosphate concentrations in leukemia cells using sensitive, isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to this compound In Vitro | Anticancer Research [ar.iiarjournals.org]
- 13. scribd.com [scribd.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Validation & Comparative
A Comparative Analysis of Clofarabine, Fludarabine, and Cladribine in Hematological Malignancies
In the landscape of treatment for hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), purine nucleoside analogues remain a critical component of chemotherapy regimens. This guide provides a detailed comparison of three key purine analogues: clofarabine, fludarabine, and cladribine, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their clinical use. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: A Shared Pathway with Distinct Features
This compound, fludarabine, and cladribine are all prodrugs that, upon cellular uptake, are phosphorylated to their active triphosphate forms.[1] These active metabolites are the primary mediators of their cytotoxic effects. This compound was designed to combine the favorable pharmacokinetic properties of fludarabine and cladribine.[2]
The core mechanism of action for all three drugs involves the inhibition of DNA synthesis. Their triphosphate forms compete with natural deoxynucleoside triphosphates for incorporation into DNA strands by DNA polymerases. Once incorporated, they terminate DNA chain elongation and inhibit DNA repair processes.[1][3] Furthermore, these analogues inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleosides to deoxyribonucleosides, thereby depleting the intracellular pool of deoxynucleotides necessary for DNA replication and repair.[2][4][5]
Beyond the inhibition of DNA synthesis, these agents induce apoptosis through various signaling pathways. This includes the activation of the ATM (Ataxia-Telangiectasia Mutated) pathway in response to DNA damage, leading to cell cycle arrest and apoptosis.[6][7] The induction of apoptosis is a key component of their anti-leukemic activity.[1][4]
Comparative Efficacy: In Vitro and Clinical Data
Direct comparisons of this compound, fludarabine, and cladribine have been undertaken in both preclinical and clinical settings, particularly in the context of AML.
In Vitro Cytotoxicity
Studies on leukemic cell lines have demonstrated the potent cytotoxic effects of all three agents. One study directly comparing this compound and cladribine in mononuclear cells from patients with chronic lymphocytic leukemia (CLL) and AML found that this compound exhibited significantly higher in vitro cytotoxicity.[8][9]
| Drug | Cell Type | Median EC50 (µM) | p-value |
| This compound | AML & CLL Patient Cells | 0.12 | <0.001[8] |
| Cladribine | AML & CLL Patient Cells | 0.15 | <0.001[8] |
| This compound | CLL Patient Cells | 0.08 | <0.001[8] |
| Cladribine | CLL Patient Cells | 0.16 | <0.001[8] |
Table 1: Comparative in vitro cytotoxicity of this compound and cladribine.[8][9]
Another study investigating combinations with fludarabine and busulfan in AML cell lines found that both this compound and cladribine combinations resulted in a 60%-80% inhibition of proliferation.[6][7]
Clinical Response Rates in AML
Clinical trials have evaluated these agents in various combinations for the treatment of both newly diagnosed and relapsed/refractory AML.
A randomized phase I/II trial comparing this compound (in a combination regimen abbreviated as CIA) and fludarabine (in a combination regimen abbreviated as FIA) for relapsed or refractory AML showed no significant difference in response rates.[10][11]
| Treatment Arm | N | CR/CRp Rate | p-value |
| CIA (this compound, Idarubicin, Cytarabine) | 48 | 38% | 0.50[10][11] |
| FIA (Fludarabine, Idarubicin, Cytarabine) | 33 | 30% | 0.50[10][11] |
Table 2: Response rates in a randomized trial for relapsed/refractory AML.[10][11] CR: Complete Remission; CRp: Complete Remission without platelet recovery.
In older patients with newly diagnosed AML, low-intensity chemotherapy with either this compound or cladribine combined with low-dose cytarabine showed similar efficacy.[5] A retrospective comparison of cladribine- and fludarabine-based induction chemotherapy in relapsed or refractory AML also found similar complete remission rates between the two groups (62.7% for cladribine vs. 61.4% for fludarabine).[12] However, a retrospective analysis comparing this compound-based (GCLAC) and fludarabine-based (FA/FLAG) salvage therapies for AML suggested that the GCLAC regimen may be superior, particularly for patients with a short duration of first complete remission or unfavorable cytogenetics.[13][14]
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However, the general methodologies for key assays cited in the comparative studies are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Leukemic cells are isolated from patient samples and cultured in an appropriate medium.
-
Drug Incubation: Cells are incubated with varying concentrations of this compound, fludarabine, or cladribine for a specified period (e.g., 48 hours).[8]
-
MTT Addition: MTT reagent is added to the cell cultures and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the drug concentration that inhibits 50% of cell growth.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser.
-
Cell Preparation: Cells are treated with the purine analogues as described above.
-
Staining: Cells are stained with fluorescent dyes that bind to specific cellular components. For apoptosis, Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and a viability dye like propidium iodide (PI) are commonly used. For cell cycle analysis, a DNA-binding dye such as PI is used after cell permeabilization.
-
Flow Cytometry Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell.
-
Data Analysis: The data is analyzed using specialized software to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic, necrotic) or the cell cycle (G0/G1, S, G2/M phases).
Conclusion
This compound, fludarabine, and cladribine are potent purine analogues with established efficacy in hematological malignancies. While they share a common mechanism of action centered on the disruption of DNA synthesis and induction of apoptosis, there are nuances in their pharmacokinetic profiles and cytotoxic potential. This compound, the second-generation analogue, was designed to improve upon the properties of its predecessors and has shown greater in vitro cytotoxicity in some studies. However, clinical trials in combination regimens have not consistently demonstrated superior response rates for this compound over fludarabine or cladribine. The choice of agent often depends on the specific disease context, patient population (e.g., age, prior therapies), and the other chemotherapeutic agents in the combination regimen. Further head-to-head clinical trials are warranted to definitively establish the superior agent or combination in various clinical scenarios.
References
- 1. Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: fludarabine and cladribine (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term Results of Low-intensity Chemotherapy with this compound or Cladribine Combined with Low-Dose Cytarabine Alternating with Decitabine in Older Patients with Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the cytotoxicity of cladribine and this compound when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the cytotoxicity of cladribine and this compound when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (this compound) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I/II randomized trial of this compound or fludarabine added to idarubicin and cytarabine for adults with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I/II randomized trial of this compound or fludarabine added to idarubicin and cytarabine for adults with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of cladribine- and fludarabine-based induction chemotherapy in relapsed or refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. Retrospective comparison of this compound versus fludarabine in combination with high-dose cytarabine with or without granulocyte colony-stimulating factor as salvage therapies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Clofarabine's Efficacy in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clofarabine's performance in patient-derived xenograft (PDX) models across two distinct cancer types: pediatric acute lymphoblastic leukemia (ALL) and gastric cancer. The experimental data cited is intended to support researchers in evaluating this compound as a potential therapeutic agent.
Comparative Efficacy of this compound in PDX Models
The following tables summarize the quantitative data on the efficacy of this compound, both as a single agent and in combination with other therapies, in pediatric ALL and gastric cancer PDX models.
Table 1: Efficacy of this compound-Based Therapy in a Pediatric Acute Lymphoblastic Leukemia (ALL) PDX Model
| Treatment Group | Dosage & Schedule | Outcome |
| This compound, Etoposide, Cyclophosphamide | This compound: 3.5 mg/kg, daily x 5 | Responses in PDX models reflected the clinical responses of the patients from whom the xenografts were derived.[1] |
Note: This study aimed to establish a this compound dosing regimen in PDX models that resulted in systemic exposures equivalent to those in pediatric patients. The focus was on correlating PDX response with patient response rather than providing specific tumor growth inhibition data.
Table 2: Efficacy of this compound and Pictilisib in Gastric Cancer PDX Models
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 24 (Approx.) | Tumor Growth Inhibition (vs. Control) |
| Control (Vehicle) | - | ~1200 | - |
| This compound | 30 mg/kg, every 3 days, IP | ~600 | ~50% |
| Pictilisib | 75 mg/kg, 5 days on/2 days off, OG | ~900 | ~25% |
| This compound + Pictilisib | This compound: 30 mg/kg, every 3 days, IP; Pictilisib: 75 mg/kg, 5 days on/2 days off, OG | ~200 | ~83% |
Data is estimated from graphical representations in the source publication.[2][3] The combination of this compound and pictilisib resulted in a significantly greater inhibition of tumor growth compared to either single agent.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Establishment of Patient-Derived Xenograft (PDX) Models
Patient-derived tumor tissue is acquired from consenting patients and implanted into immunodeficient mice. The following is a general protocol:
-
Tumor Tissue Implantation: Fresh tumor tissue from a patient's biopsy or surgical resection is subcutaneously implanted into the flank of an immunodeficient mouse strain (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a specified size (e.g., 1000-1500 mm³), it is harvested and fragmented. These fragments are then serially passaged into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are characterized to ensure they retain the histological and molecular features of the original patient tumor.
In Vivo Drug Efficacy Studies
Once PDX models are established and tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound (Pediatric ALL Model): In the study by Locke et al., a dose of 3.5 mg/kg was determined to provide systemic exposure in mice equivalent to that in pediatric patients.[1]
-
This compound (Gastric Cancer Model): Administered via intraperitoneal (IP) injection at a dose of 30 mg/kg every three days.[3]
-
Pictilisib (Gastric Cancer Model): Administered via oral gavage (OG) at a dose of 75 mg/kg on a schedule of five days on, two days off.[3]
-
Control Group: Receives a vehicle solution corresponding to the drug delivery method.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice or three times a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry or western blotting, to assess biomarkers of drug activity (e.g., proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).[2]
-
Visualizations
Experimental Workflow for Validating this compound Efficacy in PDX Models
Caption: Workflow for PDX model establishment and subsequent in vivo efficacy studies.
Signaling Pathway: this compound and Pictilisib in Gastric Cancer
The combination of this compound and the pan-PI3K inhibitor pictilisib has demonstrated synergistic effects in gastric cancer PDX models. Pictilisib inhibits the PI3K/AKT signaling pathway, a key driver of cell survival.[3] this compound induces DNA damage. The dual assault on cancer cells—inhibiting survival signals while simultaneously damaging their DNA—leads to enhanced apoptosis and reduced tumor growth.
References
- 1. Optimization of a this compound-based drug combination regimen for the preclinical evaluation of pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel strategy for combination of this compound and pictilisib is synergistic in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Clofarabine: A Comparative Analysis of Monotherapy vs. Combination Therapy in Hematological Malignancies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clinical outcomes for single-agent clofarabine versus its use in combination therapies for hematological malignancies. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
This compound, a second-generation purine nucleoside analog, has demonstrated significant antineoplastic activity in various hematological cancers. Its primary mechanism of action involves the inhibition of DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells. While initially approved as a monotherapy for pediatric relapsed or refractory acute lymphoblastic leukemia (ALL), extensive research has explored its efficacy in combination with other cytotoxic agents for acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and other leukemias. This guide synthesizes clinical trial data to compare the outcomes of these different therapeutic strategies.
Quantitative Data Presentation: Comparative Outcomes
The following tables summarize the efficacy and outcomes of this compound as a monotherapy and in various combination regimens across different hematological malignancies.
Acute Myeloid Leukemia (AML)
Table 1: Outcomes of this compound Monotherapy vs. Combination Therapy in Adult AML
| Treatment Regimen | Patient Population | N | CR/CRi Rate (%) | Overall Response Rate (ORR) (%) | Median Overall Survival (OS) (months) | Key Findings & Citations |
| This compound Monotherapy | Relapsed/Refractory (R/R) | - | - | 23 | - | In a randomized trial, combination with cytarabine showed higher ORR but no OS benefit.[1] |
| This compound + Cytarabine (Ara-C) | Newly Diagnosed (≥50 years) | 60 | 60 (52% CR, 8% CRp) | 60 | - | The combination is active, but survival does not appear improved over other regimens.[2][3] |
| Newly Diagnosed (Older Adults) | 54 | 63 | 67 | 11.4 | Combination showed a significantly higher CR rate compared to this compound alone.[4] | |
| Relapsed/Refractory (R/R) | 71 | 20% CR | 42 | - | A real-world study showed an ORR of 42%.[1] | |
| Relapsed/Refractory (R/R) | 162 | - | 46 | 6.6 | The CLASSIC I trial showed a higher ORR for the combination compared to cytarabine alone, but no OS difference.[1][5] | |
| This compound + Low-Dose Cytarabine (LDAC) | Relapsed/Refractory (R/R), High-Risk | 16 | 56 (CR or CRi) | - | 13.25 | Effective as a bridging therapy to allogeneic stem cell transplantation (ASCT).[6] |
| This compound + Idarubicin + Cytarabine (CIA) | Newly Diagnosed (≤60 years) | 57 | 79 (74% CR, 5% CRp) | 79 | Not Reached | Showed significantly higher OS and EFS compared to historical data for idarubicin and cytarabine alone.[7][8] |
| Relapsed/Refractory (R/R) | 48 | 38 | - | 6.3 | Response rates were similar to fludarabine, idarubicin, and cytarabine (FIA).[9] | |
| Relapsed/Refractory (R/R) | 21 | 48% CR | 48 | 15.5 (for responders) | A phase I trial demonstrated a 48% CR rate.[7][10] |
CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery; CRp: Complete Remission without platelet recovery; N: Number of patients; ORR: Overall Response Rate; OS: Overall Survival.
Acute Lymphoblastic Leukemia (ALL)
Table 2: Outcomes of this compound Monotherapy vs. Combination Therapy in Pediatric ALL
| Treatment Regimen | Patient Population | N | CR/CRp Rate (%) | Overall Response Rate (ORR) (%) | Key Findings & Citations |
| This compound Monotherapy | Relapsed/Refractory (R/R) | 61 | 19.7 (7 CR, 5 CRp) | 30 | Active as a single agent, allowing patients to proceed to HSCT.[11] |
| Relapsed/Refractory (R/R) | 374 | 16% CR | 28 | A meta-analysis confirmed the activity of this compound in this population.[12] | |
| Relapsed/Refractory (R/R) | 65 | 26% CR | - | A UK trial found that this compound was safe and effective.[13] | |
| This compound + Cytarabine | Relapsed/Refractory (R/R) | 21 | 14% CR | - | This combination was deemed ineffective and did not warrant further investigation.[14] |
| This compound Combination Therapy | Relapsed/Refractory (R/R) | 58 | 45 | 46.7 | A Korean study showed a high remission rate, though long-term survival was not favorable.[15][16][17][18] |
CR: Complete Remission; CRp: Complete Remission without platelet recovery; N: Number of patients; ORR: Overall Response Rate; HSCT: Hematopoietic Stem Cell Transplantation.
Myelodysplastic Syndromes (MDS)
Table 3: Outcomes of this compound-Based Therapy in Higher-Risk MDS
| Treatment Regimen | Patient Population | N | Overall Response Rate (ORR) (%) | Median Overall Survival (OS) (months) | Key Findings & Citations |
| This compound + Low-Dose Cytarabine | HMA Failure | 70 | 44 | 10 | The combination is clinically active in patients with few treatment options.[19] |
| This compound Monotherapy | MDS and MDS/MPN | - | 31-43 | - | Clinical trials have shown promising response rates.[20] |
HMA: Hypomethylating Agent; MDS: Myelodysplastic Syndromes; MPN: Myeloproliferative Neoplasms; N: Number of patients; ORR: Overall Response Rate; OS: Overall Survival.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are representative protocols for this compound-based therapies.
This compound and Cytarabine Combination for AML (NCT00067028)
-
Patient Population: Patients aged 50 years or older with previously untreated AML.[2][3]
-
Induction Regimen:
-
Response Assessment: Bone marrow biopsies were performed to assess response. Complete Remission (CR) was defined as <5% blasts in the bone marrow, absence of circulating blasts, and recovery of peripheral blood counts.[1]
-
Supportive Care: Standard supportive measures, including transfusions and antimicrobial prophylaxis, were provided.[2]
This compound, Idarubicin, and Cytarabine (CIA) for AML (Phase II Study)
-
Patient Population: Patients ≤60 years with newly diagnosed AML.[8]
-
Induction Regimen:
-
Consolidation Therapy: Patients in remission received up to six cycles of consolidation with adjusted doses of the same drugs.[8]
-
Cardiac Monitoring: Cardiac assessments were performed at baseline and at the end of therapy.[2]
This compound Monotherapy for Pediatric ALL (Phase II Study)
-
Patient Population: Pediatric patients (1-20 years) with relapsed or refractory ALL who had received at least two prior treatment regimens.[11]
-
Treatment Regimen: this compound 52 mg/m² administered as a 2-hour intravenous infusion daily for 5 days. Cycles were repeated every 2 to 6 weeks.[11]
-
Response Criteria: Response was categorized as Complete Remission (CR), CR without platelet recovery (CRp), or partial remission.[11]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound therapy.
Caption: Mechanism of action of this compound and synergy with cytarabine.
Caption: A generalized workflow for a clinical trial of this compound.
Caption: Logical relationship between this compound monotherapy and combination therapy outcomes.
References
- 1. A real-world study of this compound and cytarabine combination therapy for patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound and cytarabine combination as induction therapy for acute myeloid leukemia (AML) in patients 50 years of age or older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study of this compound versus this compound plus low-dose cytarabine as front-line therapy for patients aged 60 years and older with acute myeloid leukemia and high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound, Idarubicin, and Cytarabine (CIA) as Frontline Therapy for Patients ≤60 Years with Newly Diagnosed Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, idarubicin, and cytarabine (CIA) as frontline therapy for patients ≤60 years with newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II randomized trial of this compound or fludarabine added to idarubicin and cytarabine for adults with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Combinations as Acute Myeloid Leukemia Salvage Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of this compound in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Phase I/II Trial of this compound and Cytarabine in Children With Relapsed/Refractory Acute Lymphoblastic Leukemia (AAML0523): A Report From the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness and Safety of this compound Monotherapy or Combination Treatment in Relapsed/Refractory Childhood Acute Lymphoblastic Leukemia: A Pragmatic, Non-interventional Study in Korea [e-crt.org]
- 16. Effectiveness and Safety of this compound Monotherapy or Combination Treatment in Relapsed/Refractory Childhood Acute Lymphoblastic Leukemia: A Pragmatic, Non-interventional Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
- 18. Effectiveness and Safety of this compound Monotherapy or Combination Treatment in Relapsed/Refractory Childhood Acute Lymphoblastic Leukemia: A Pragmatic, Non-interventional Study in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II Study of Low-Dose this compound Plus Cytarabine For Patients With Higher-Risk Myelodysplastic Syndrome Who Have Relapsed Or Are Refractory To Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound for myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofarabine as a Radiosensitizing Agent: A Preclinical Comparison Guide
This guide provides a comprehensive overview of the preclinical data supporting the use of clofarabine as a radiosensitizing agent. It is intended for researchers, scientists, and drug development professionals interested in the synergistic effects of this compound and radiation therapy. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols from key preclinical studies.
Mechanism of Action: How this compound Enhances Radiation Efficacy
This compound, a second-generation purine nucleoside analog, enhances the cytotoxic effects of ionizing radiation primarily by interfering with DNA synthesis and repair mechanisms.[1] Its active form, this compound triphosphate, inhibits key enzymes such as DNA polymerase α and ribonucleotide reductase.[2] This inhibition leads to a depletion of the deoxynucleotide pool necessary for DNA replication and repair.
When combined with radiation, this compound is thought to exert its radiosensitizing effects through several mechanisms:
-
Inhibition of DNA Repair: this compound can impede the repair of DNA double-strand breaks induced by ionizing radiation.[2]
-
Prolongation of DNA Damage Signals: Studies have shown that low doses of this compound can prolong the presence of radiation-induced γ-H2AX nuclear foci, a marker of DNA double-strand breaks.[1][2]
-
Induction of DNA Double-Strand Breaks: At higher concentrations, this compound itself can induce DNA double-strand breaks, adding to the damage caused by radiation.[1][2]
In Vitro Efficacy: Cellular Studies
Preclinical in vitro studies have consistently demonstrated the potent radiosensitizing effects of this compound across various cancer cell lines. A key measure of radiosensitization is the clonogenic survival assay, which assesses the ability of cells to proliferate and form colonies after treatment.
| Cell Line | Cancer Type | Key Findings | Reference |
| HeLa | Cervical Cancer | Significant decrease in clonogenic survival with combined this compound and radiation. | [2] |
| DLD-1 | Colorectal Cancer | This compound demonstrated a stronger radiosensitizing effect than gemcitabine and 5-fluorouracil. | [1] |
| Multiple Lines | Various | Low doses of this compound prolonged the presence of radiation-induced γ-H2AX foci, indicating delayed DNA repair. | [1][2] |
In Vivo Efficacy: Animal Xenograft Models
The radiosensitizing effects of this compound have also been validated in several in vivo animal models, primarily using human tumor xenografts in immunodeficient mice. These studies show that the combination of this compound and radiation leads to significantly greater tumor growth inhibition than either treatment alone.
| Xenograft Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| DLD-1 | Colorectal Cancer | This compound (30 mg/kg) + fractionated radiotherapy | Significant increase in tumor growth inhibition with combination therapy. | [1][2] |
| SR475 | Head and Neck | This compound + fractionated radiotherapy | Marked radiosensitization observed. | [3][4] |
| PANC-1 | Pancreatic Cancer | This compound + fractionated radiotherapy | This compound's radiomodifying capacity was superior to gemcitabine. | [3][4] |
| HCT-116 | Colon Cancer | This compound + fractionated radiotherapy | This compound's radiomodifying capacity was superior to gemcitabine. | [3][4] |
| NCI-H460 | Lung Cancer | This compound + fractionated radiotherapy | The combined effect appeared to be additive. | [3][4] |
| SF-295 | Glioblastoma | This compound + fractionated radiotherapy | No enhancement of radiation effect. | [3][4] |
| DU-145 | Prostate Cancer | This compound + fractionated radiotherapy | No difference between combination and radiation alone. | [3][4] |
Comparison with Alternative Radiosensitizers
In preclinical models where direct comparisons were made, this compound has shown a radiosensitizing effect that is often greater than or comparable to other established radiosensitizing chemotherapeutic agents.
-
Gemcitabine and 5-Fluorouracil: In the DLD-1 colorectal cancer cell line, this compound exhibited a more potent radiosensitizing effect than both gemcitabine and 5-fluorouracil.[1]
-
Gemcitabine (In Vivo): In PANC-1 pancreatic and HCT-116 colon cancer xenograft models, this compound's ability to enhance radiation was superior to that of gemcitabine.[3] In four other models, its effect was comparable to gemcitabine.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used in the evaluation of this compound as a radiosensitizer.
1. Clonogenic Survival Assay (In Vitro)
This assay is the gold standard for measuring the reproductive viability of cells after cytotoxic insults.
-
Cell Plating: Cancer cells are seeded at a low density in petri dishes and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration, followed by irradiation with different doses of ionizing radiation.
-
Incubation: The cells are then incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Analysis: The surviving fraction is calculated as the ratio of colonies formed in the treated group to that in the control group, adjusted for the plating efficiency.
2. γ-H2AX Focus Formation Assay (In Vitro)
This immunofluorescence-based assay is used to quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or radiation.
-
Fixation and Permeabilization: At various time points after treatment, cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of the histone variant H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The coverslips are mounted on slides, and the distinct nuclear foci (representing sites of DNA damage) are visualized and counted using a fluorescence microscope.
3. Human Tumor Xenograft Studies (In Vivo)
These studies evaluate the anti-tumor efficacy of this compound and radiation in a living organism.
-
Animal Model: Typically, athymic nude mice are used, which lack a functional immune system and therefore do not reject human tumor cells.
-
Tumor Implantation: Human cancer cells or tumor fragments are implanted subcutaneously into the flanks of the mice.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into different treatment groups (e.g., control, this compound alone, radiation alone, combination therapy).
-
Treatment Administration: this compound is typically administered via intraperitoneal (i.p.) injection, and radiation is delivered locally to the tumor using a specialized small animal irradiator.[2][4] Treatment schedules often involve fractionated radiation doses and daily or intermittent drug administration.[1][4]
-
Data Collection and Analysis: Tumor volume and mouse body weight are measured regularly. The primary endpoint is often tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
Conclusion
The preclinical evidence strongly supports the role of this compound as a potent radiosensitizing agent. Both in vitro and in vivo studies have demonstrated that this compound, when combined with radiation, can significantly enhance tumor cell killing and inhibit tumor growth.[1][2] Its mechanism of action, centered on the disruption of DNA repair pathways, provides a solid rationale for its use in this context.[1] Notably, in some preclinical models, this compound has shown superiority over other known radiosensitizers like gemcitabine.[3] While the efficacy can be tumor-type dependent, these promising preclinical findings warrant further investigation in clinical trials to translate these results into improved cancer therapies.
References
- 1. This compound acts as radiosensitizer in vitro and in vivo by interfering with DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical combination therapy of this compound plus radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Clofarabine: A Guide for Laboratory Professionals
The proper disposal of clofarabine, a potent antineoplastic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including disposable gloves (nitrile or double-gloved), protective garments, and safety glasses with side shields when handling this compound.[1][2][3]
-
Designated Handling Area: All handling of this compound, including preparation and disposal, should be conducted in a designated area, such as a certified ducted fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[4] Avoid creating dust from the powdered form of the drug.[2]
-
Pregnancy Precaution: Pregnant women should not handle this compound due to its potential reproductive hazards.[1][5]
-
Spill Management: In the event of a spill, immediately evacuate non-essential personnel from the area. The spill should be cleaned up by trained personnel wearing appropriate PPE.[2] Dampen the spilled material with water to prevent dusting before sweeping it up into a suitable container for disposal.[2]
Step-by-Step Disposal Procedure
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[3][4] Disposal procedures must comply with all local, state, and federal regulations.[2]
-
Segregation of Waste: All this compound waste must be segregated from general laboratory waste. This includes unused or expired drug, empty vials, syringes, needles, contaminated PPE, and any other materials that have come into contact with the drug.
-
Unused or Expired this compound: Unused or expired this compound must not be disposed of in household garbage or flushed down the sewer.[6] It should be collected in a designated, clearly labeled, and sealed container for hazardous waste.[2]
-
Contaminated Sharps: Used syringes, needles, and other sharps contaminated with this compound should be placed directly into an approved, puncture-resistant sharps container specifically designated for chemotherapy waste.[2][7] These containers are often color-coded (e.g., yellow) to indicate cytotoxic contents.[7] Do not recap, crush, or clip needles.[2]
-
Empty Containers: Empty vials and other containers that held this compound should be considered hazardous waste.[8] They should be decontaminated if possible, then punctured to prevent reuse, and placed in the designated hazardous waste container.[2]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, should be placed in a sealed plastic bag and then into the designated hazardous waste container.[2][7]
-
Waste Collection and Disposal: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company.[9] The primary methods for the final disposal of this compound waste are:
Quantitative Data
No specific quantitative data for disposal, such as concentration limits for environmental release, were identified in the reviewed safety and handling documents. The guiding principle is to treat all this compound waste as hazardous, regardless of concentration, and to prevent any release into the environment.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. research.uga.edu [research.uga.edu]
- 4. fishersci.com [fishersci.com]
- 5. sanofi.com [sanofi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. leegov.com [leegov.com]
- 9. tcichemicals.com [tcichemicals.com]
Safeguarding Health: A Comprehensive Guide to Handling Clofarabine
For researchers, scientists, and professionals in drug development, ensuring personal and environmental safety during the handling of potent cytotoxic agents like Clofarabine is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
This compound, a purine nucleoside antimetabolite, is classified as a hazardous substance, necessitating stringent handling protocols to mitigate risks of exposure.[1] Adherence to these guidelines is crucial for minimizing health risks, which can include myelosuppression, hepatotoxicity, and potential genetic defects.[1][2]
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Preparation & Dilution | Gloves: Double pair of chemotherapy-tested, powder-free nitrile gloves.[3][4] Gown: Disposable, lint-free gown made of polypropylene with a polyethylene coating, resistant to hazardous drugs.[4][5] Eye/Face Protection: Safety glasses with side shields or chemical goggles. A face shield is recommended if splashing is possible.[1][6] Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder form or if there is a risk of aerosolization.[4][7][8] |
| Administration | Gloves: Two pairs of chemotherapy-tested gloves.[3] Gown: Gown resistant to hazardous drugs.[3] Eye/Face Protection: Face shield or a combination of a mask and goggles.[3] |
| Spill Cleanup | Full Body Protection: Impermeable body covering and shoe covers. Gloves: Utility latex gloves over chemotherapy gloves.[1] Eye/Face Protection: Chemical goggles.[1] Respiratory Protection: Approved HEPA respirator.[1] |
| Waste Disposal | Gloves: Chemotherapy-tested gloves.[1] Gown: Protective gown.[9] |
This compound Handling Workflow
The following diagram illustrates the critical steps and logical relationships in the safe handling workflow for this compound, from preparation to disposal.
Caption: A workflow diagram for the safe handling of this compound.
Procedural Guidance for Handling this compound
Preparation and Dilution
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on two pairs of chemotherapy-tested gloves, a protective gown, and eye/face protection.[3][9] Preparation should be conducted in a Class II laminar flow biological safety cabinet.[1]
-
Filtration: The concentrate must be filtered through a sterile 0.2-micrometer syringe filter.[9] If this is not feasible, a 5-micrometer filter can be used for pre-filtering, followed by administration through a 0.22-micrometer inline filter.[9]
-
Dilution: After filtration, dilute the this compound concentrate with sodium chloride 9 mg/ml (0.9%) or 5% Dextrose Injection, USP, to the required volume.[9][10]
-
Inspection: The diluted solution should be a clear, colorless liquid. Visually inspect for any particulate matter or discoloration before administration.[9]
Administration
-
Intravenous Infusion: this compound is administered by intravenous (IV) infusion.[11]
-
Dedicated Line: Do not mix or administer other medications through the same intravenous line as this compound.[9][10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spills:
-
Major Spills:
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1]
-
Unused Medication: this compound is for single use only.[9] Any unused medicinal product should be disposed of in accordance with local requirements for cytotoxic agents.[9]
-
Sharps: Used syringes, needles, and other sharps should not be recapped or crushed but placed directly into an approved sharps container.[1]
-
Contaminated Materials: All PPE and materials used for cleanup should be sealed in labeled drums for disposal.[1] Decontaminate empty containers before disposal.[1] In general, for non-flush list medicines at home, the FDA recommends mixing them with an unappealing substance like dirt or coffee grounds, placing the mixture in a sealed container, and then throwing it in the household trash.[12] However, due to the hazardous nature of this compound, professional hazardous waste disposal is required in a laboratory or clinical setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pogo.ca [pogo.ca]
- 4. halyardhealth.com [halyardhealth.com]
- 5. gerpac.eu [gerpac.eu]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
